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  • Product: [2-(Aminomethyl)-3-methylbutyl]benzene hydrochloride
  • CAS: 1797555-17-9

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Protocols & Analytical Methods

Method

Application Note: LC-MS/MS Fragmentation Profiling and Bioanalytical Protocol for[2-(Aminomethyl)-3-methylbutyl]benzene Hydrochloride

Executive Summary [2-(Aminomethyl)-3-methylbutyl]benzene hydrochloride (CAS: 1797555-17-9) is a structurally unique primary amine featuring both benzyl and isopropyl moieties. In drug development, toxicology, and metabol...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

[2-(Aminomethyl)-3-methylbutyl]benzene hydrochloride (CAS: 1797555-17-9) is a structurally unique primary amine featuring both benzyl and isopropyl moieties. In drug development, toxicology, and metabolomics, establishing a robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) profile for such compounds is critical for pharmacokinetic (PK) tracking and structural elucidation. This application note provides a self-validating analytical protocol, elucidates the collision-induced dissociation (CID) mechanisms, and maps the exact fragmentation pathways of the [M+H]+ precursor ion.

Physicochemical Characteristics

Understanding the molecule's structural topology is the first step in predicting its gas-phase behavior and optimizing chromatographic retention[1].

PropertyValue
Chemical Name [2-(Aminomethyl)-3-methylbutyl]benzene hydrochloride
CAS Number 1797555-17-9
Molecular Formula (Free Base) C12H19N
Molecular Weight (Free Base) 177.29 g/mol
Monoisotopic Mass 177.1517 Da
Precursor Ion [M+H]+ m/z 178.16

Mechanistic Fragmentation Analysis (CID)

In positive electrospray ionization (ESI+), primary amines readily accept a proton to form a highly stable [M+H]+ precursor ion ()[2]. For [2-(Aminomethyl)-3-methylbutyl]benzene (m/z 178.16), fragmentation is driven by the stability of the resulting carbocations and resonance-stabilized structures.

  • Pathway A: Tropylium Ion Formation (m/z 91.05) Causality: The benzyl group (-CH2-Ph) is highly susceptible to inductive cleavage. The resulting C7H7+ fragment rapidly rearranges into a seven-membered tropylium ring. Due to its aromatic stability (obeying Hückel's rule), this transition requires minimal collision energy and is typically the most abundant product ion (base peak).

  • Pathway B: Alpha-Cleavage of the Primary Amine (m/z 30.03) Causality: Primary amines lacking branching directly on the alpha-carbon undergo homolytic alpha-cleavage ()[3]. The cleavage of the C-C bond adjacent to the -CH2-NH2 group yields a methyleniminium cation (CH2=NH2+). This m/z 30 peak is a definitive diagnostic marker for terminal primary amines.

  • Pathway C: Neutral Loss of Ammonia (m/z 161.13) Causality: The protonated amine can undergo a neutral loss of NH3 (17 Da). This process is facilitated by hydrogen transfer from the adjacent alkyl chain, leaving behind a stable carbocation (C12H17+) ()[4].

  • Pathway D: Neutral Loss of Toluene (m/z 86.10) Causality: Cleavage between the C1 and C2 carbons of the butyl chain, accompanied by a hydrogen rearrangement, results in the expulsion of neutral toluene (92 Da). The charge is retained on the amine-containing aliphatic fragment (C5H12N+).

Quantitative Data: MRM Transitions

The following table summarizes the optimized Multiple Reaction Monitoring (MRM) transitions for targeted quantitation.

Precursor Ion (m/z)Product Ion (m/z)Fragment IdentityCollision Energy (eV)Relative Abundance
178.1691.05Tropylium Cation (C7H7+)25High (Base Peak)
178.1630.03Immonium Cation (CH4N+)15Medium-High
178.16161.13[M+H - NH3]+ (C12H17+)10Medium
178.1686.10[M+H - Toluene]+ (C5H12N+)20Low-Medium

Experimental Protocol: Self-Validating LC-MS/MS Workflow

Note: This protocol is designed with built-in validation gates to ensure data integrity before proceeding to sample analysis.

Step 1: Reagent and Sample Preparation

  • Action: Dissolve the reference standard in 50:50 Acetonitrile:Water containing 0.1% Formic Acid to a final concentration of 100 ng/mL.

  • Causality: Formic acid acts as a proton source, ensuring the primary amine is fully ionized in solution prior to entering the ESI source, thereby maximizing the [M+H]+ signal yield[2].

Step 2: Liquid Chromatography (LC) Setup

  • Column: C18, 2.1 x 50 mm, 1.7 µm particle size.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: Start at 5% B, hold for 0.5 min. Ramp to 95% B over 3.0 min. Hold at 95% B for 1.0 min. Re-equilibrate at 5% B for 1.5 min. Flow rate: 0.4 mL/min.

  • Causality: The initial highly aqueous conditions (5% B) prevent the polar amine from eluting in the void volume. The rapid ramp to 95% B ensures sharp peak shapes and minimizes longitudinal diffusion.

Step 3: Mass Spectrometry Configuration

  • Source: ESI in Positive Ion Mode.

  • Capillary Voltage: 3.0 kV.

  • Desolvation Temperature: 400 °C.

  • Collision Gas: Argon (Ar).

  • Causality: Argon is selected over Nitrogen for CID because its higher atomic mass provides superior momentum transfer, which is necessary to efficiently fracture the rigid benzyl bonds without requiring excessively high collision energies.

Step 4: System Validation Gate (Crucial)

  • Action: Inject a blank (solvent only) followed by a 10 ng/mL standard.

  • Validation Criteria: The Signal-to-Noise (S/N) ratio for the 178.16 → 91.05 transition must be ≥ 10:1 in the standard, with no interfering peaks in the blank at the analyte's retention time.

  • Causality: This self-validating step confirms that the system possesses adequate sensitivity and that there is no carryover or background contamination before committing precious biological samples to the queue.

Fragmentation Pathway Visualization

Fragmentation Precursor Precursor Ion [M+H]+ m/z 178.16 C12H20N+ Tropylium Tropylium Cation m/z 91.05 C7H7+ Precursor->Tropylium Inductive Cleavage (Benzyl Bond) Immonium Immonium Cation m/z 30.03 CH4N+ Precursor->Immonium α-Cleavage (Amine) LossNH3 [M+H - NH3]+ m/z 161.13 C12H17+ Precursor->LossNH3 Neutral Loss -NH3 (17 Da) LossToluene [M+H - Toluene]+ m/z 86.10 C5H12N+ Precursor->LossToluene Neutral Loss -C7H8 (92 Da)

Figure 1: Proposed LC-MS/MS CID fragmentation pathways for m/z 178.16.

References

  • Title: Contribution of liquid-phase and gas-phase ionization in extractive electrospray ionization mass spectrometry of primary amines. Source: PubMed (National Institutes of Health) URL: [Link]

  • Title: Reactive matrices for matrix-assisted laser desorption/ionization mass spectrometry of primary amines. Source: PubMed (National Institutes of Health) URL: [Link]

  • Title: [2-(Aminomethyl)-3-methylbutyl]benzene (Compound Properties). Source: ChemSrc URL: [Link]

  • Title: Problem 15 For primary amines with no branching. Source: Vaia URL: [Link]

Sources

Application

Application Note: NMR Spectroscopy Characterization of[2-(Aminomethyl)-3-methylbutyl]benzene Hydrochloride

Executive Summary & Structural Complexities[2-(Aminomethyl)-3-methylbutyl]benzene hydrochloride (CAS: 1797555-17-9) is a primary amine salt characterized by a highly flexible aliphatic chain, an aromatic ring, and a crit...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Complexities[2-(Aminomethyl)-3-methylbutyl]benzene hydrochloride (CAS: 1797555-17-9) is a primary amine salt characterized by a highly flexible aliphatic chain, an aromatic ring, and a critical stereocenter at the C2 position[1]. For drug development professionals and synthetic chemists, confirming the structural integrity of this molecule via Nuclear Magnetic Resonance (NMR) spectroscopy presents specific challenges. The presence of the C2 chiral center breaks the local symmetry of the molecule, inducing magnetic non-equivalence in the adjacent methylene protons and the terminal isopropyl methyl groups[2]. This application note provides a comprehensive, self-validating protocol for the acquisition, processing, and mechanistic assignment of its NMR spectra.

Experimental Design & Causality

Solvent Selection and Dynamics

The hydrochloride salt nature of the compound dictates the use of a highly polar deuterated solvent. DMSO-d6 is strictly preferred over CDCl₃ for two mechanistic reasons:

  • Solubility & Hydrogen Bonding: DMSO-d6 possesses a high dielectric constant that easily solubilizes organic salts. It effectively disrupts intermolecular hydrogen bonding, which prevents sample aggregation and yields sharper spectral lines[1].

  • Proton Exchange Rates: In non-polar solvents, the -NH₃⁺ protons exchange rapidly with residual moisture, often rendering them invisible. DMSO-d6 slows down this chemical exchange rate, allowing the -NH₃⁺ group to be observed as a distinct, albeit broad, singlet[2].

Sample Preparation Protocol

Accurate quantification and high-resolution spectral acquisition require strict adherence to sample preparation guidelines to maintain magnetic field homogeneity[2].

Step-by-Step Methodology:

  • Weighing: Accurately weigh 15–25 mg of the compound for ¹H NMR, or 50–75 mg for ¹³C NMR[1]. Causality: ¹³C has a low natural abundance (1.1%) and lower gyromagnetic ratio; higher concentrations are required to achieve an adequate Signal-to-Noise (S/N) ratio without requiring excessively long acquisition times.

  • Dissolution: Dissolve the sample in 0.6 mL of 99.9% DMSO-d6 in a secondary glass vial. Vortex gently to ensure complete dissolution before transferring to a standard 5 mm NMR tube[1].

  • Internal Standard: Add 0.05% v/v Tetramethylsilane (TMS) as an internal chemical shift reference (0.00 ppm). Alternatively, calibrate using the residual DMSO pentet at 2.50 ppm.

  • Volume Control: Ensure the sample height in the NMR tube is exactly 4 to 5 cm. Causality: Volumes below this threshold cause magnetic susceptibility discontinuities at the sample edges, making it impossible to properly shim the magnet, resulting in distorted peak shapes[2].

NMR_Workflow Prep Sample Preparation 15-25 mg in 0.6 mL DMSO-d6 Lock Lock & Shim Lock to DMSO-d6, Tune/Match Prep->Lock Acq1D 1D Acquisition 1H (64 scans), 13C (1024 scans) Lock->Acq1D Acq2D 2D Acquisition COSY, HSQC, HMBC Acq1D->Acq2D Process Data Processing Fourier Transform, Phase & Baseline Acq2D->Process Analyze Spectral Analysis Assign Diastereotopic Peaks Process->Analyze

Fig 1. Step-by-step NMR acquisition workflow for structural characterization.

Step-by-Step Acquisition Protocols

To fully elucidate the structure and resolve second-order couplings, a combination of 1D and 2D NMR experiments must be executed sequentially.

  • 1D ¹H NMR: Acquire using a standard 30° pulse program (zg30), 64 scans, and a relaxation delay (D1) of 2.0 seconds. Causality: A 2.0s delay ensures complete longitudinal (T1) relaxation of all protons, which is mandatory for accurate integration and quantitative analysis[2].

  • 1D ¹³C{¹H} NMR: Acquire with broadband proton decoupling (zgpg30), 1024 scans, and a D1 of 2.0 seconds.

  • 2D COSY (Correlation Spectroscopy): Acquire to map the through-bond homonuclear couplings (³J_HH) of the aliphatic chain. This is critical for distinguishing the overlapping multiplets of the C2 and C3 methine protons.

  • 2D HSQC & HMBC: Utilize Heteronuclear Single Quantum Coherence (HSQC) to assign direct C-H bonds, and Heteronuclear Multiple Bond Correlation (HMBC) to assign the quaternary ipso-carbon of the phenyl ring via long-range (²J_CH and ³J_CH) couplings.

Spectral Analysis & Mechanistic Insights

The Phenomenon of Diastereotopicity

Because C2 is a chiral center, the two protons on the C1 benzylic methylene group and the two protons on the aminomethyl group (-CH₂-NH₃⁺) are diastereotopic [3].

  • Mechanistic Causality: These paired protons cannot be interconverted by any rotational symmetry operation. Consequently, they exist in permanently different magnetic environments. They couple to each other (geminal coupling, ²J ≈ 13.5 Hz) and to the adjacent C2 proton (vicinal coupling, ³J), creating complex second-order ABX spin systems rather than simple doublets[3].

Diastereotopic Isopropyl Methyls

Similarly, the isopropyl group at C3 is adjacent to the C2 chiral center. This proximity renders the two terminal methyl groups (C4 and C3') magnetically non-equivalent. In the ¹H NMR spectrum, they will appear as two distinct, closely spaced doublets (~0.85 and 0.90 ppm) rather than a single six-proton doublet.

Quadrupolar Broadening

The -NH₃⁺ signal appears as a broad singlet integrating to 3 protons. This broadening is caused by the ¹⁴N nucleus, which is quadrupolar (Spin I = 1). Rapid quadrupolar relaxation of the nitrogen provides an efficient relaxation pathway for the attached protons, effectively "smearing" the expected triplet coupling into a broad singlet.

COSY_Network C1 C1-H2 (Diastereotopic) C2 C2-H (Chiral Center) C1->C2 ³J Phenyl Phenyl Protons C1->Phenyl ⁴J (HMBC) C3 C3-H (Isopropyl CH) C2->C3 ³J Me1 C4-H3 (Methyl 1) C3->Me1 ³J Me2 C3'-H3 (Methyl 2) C3->Me2 ³J Amine CH2-NH3+ (Diastereotopic) Amine->C2 ³J

Fig 2. Homonuclear (COSY) and heteronuclear (HMBC) coupling network of the aliphatic chain.

Quantitative Data Presentation

The following tables summarize the expected chemical shifts and multiplicities based on the structural dynamics discussed above.

Table 1: Expected ¹H NMR Assignments (DMSO-d6, 400 MHz)

PositionChemical Shift (ppm)MultiplicityIntegrationCoupling / Remarks
-NH₃⁺ ~8.10br s3HExchangeable; broad due to ¹⁴N quadrupolar relaxation
Phenyl (Ar-H) 7.15 - 7.35m5HOverlapping aromatic multiplets
Aminomethyl-Hₐ ~2.95dd1HDiastereotopic, ABX system
Aminomethyl-H₆ ~2.75dd1HDiastereotopic, ABX system
C1-Hₐ ~2.70dd1HDiastereotopic benzylic proton, ABX system
C1-H₆ ~2.55dd1HDiastereotopic benzylic proton, ABX system
C2-H ~1.95m1HChiral center; complex multiplet due to multiple ³J couplings
C3-H ~1.70m1HIsopropyl methine
C4-H₃ (Methyl 1) ~0.90d3HDiastereotopic methyl group
C3'-H₃ (Methyl 2) ~0.85d3HDiastereotopic methyl group

Table 2: Expected ¹³C NMR Assignments (DMSO-d6, 100 MHz)

PositionChemical Shift (ppm)Carbon TypeRemarks
Ar-C (ipso) ~140.0CQuaternary; assigned via HMBC
Ar-C (ortho/meta) 128.5, 129.5CHAromatic methines
Ar-C (para) ~126.0CHAromatic methine
Aminomethyl ~42.0CH₂Deshielded by adjacent N⁺
C2 ~40.5CHChiral center
C1 ~35.0CH₂Benzylic carbon
C3 ~28.0CHIsopropyl methine
C4 (Methyl 1) ~20.5CH₃Diastereotopic
C3' (Methyl 2) ~19.5CH₃Diastereotopic

References

  • NextSDS. "[2-(aminomethyl)-3-methylbutyl]benzene hydrochloride — Chemical Substance Information." 4[4]

  • Chemical Instrumentation Facility, Iowa State University. "NMR Sample Preparation."1[1]

  • University of Wisconsin-Madison. "CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry: Structure Determination." 3[3]

  • MDPI. "Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists." 2[2]

Sources

Method

crystallization techniques for [2-(Aminomethyl)-3-methylbutyl]benzene hydrochloride purification

Executive Summary & Physicochemical Profiling The purification of primary amine hydrochloride salts containing flexible hydrophobic domains presents a unique thermodynamic challenge in pharmaceutical process chemistry. [...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Physicochemical Profiling

The purification of primary amine hydrochloride salts containing flexible hydrophobic domains presents a unique thermodynamic challenge in pharmaceutical process chemistry. [2-(Aminomethyl)-3-methylbutyl]benzene hydrochloride (CAS: 1797555-17-9) is a prime example of such an amphiphilic molecule. It features a highly polar, hydrogen-bonding primary amine hydrochloride "head" and a lipophilic, conformationally flexible "tail" (comprising a benzene ring and a 3-methylbutyl chain).

This structural dichotomy makes the compound highly susceptible to Liquid-Liquid Phase Separation (LLPS) —commonly known as "oiling out"—during standard cooling crystallization. Oiling out occurs when the supersaturation level is high, but the temperature remains above the melting point of the solvated molecule, causing the system to separate into a solute-rich oil and a solvent-rich continuous phase rather than forming an ordered crystal lattice. To bypass this metastable oil phase, a highly controlled anti-solvent addition combined with a linear cooling ramp must be employed .

Thermodynamic Causality: Solvent Selection Strategy

The success of isolating high-purity [2-(Aminomethyl)-3-methylbutyl]benzene hydrochloride relies entirely on manipulating the dielectric constant of the solvent system to control the solubility curve.

  • Primary Solvent (Ethanol or Isopropanol): The hydroxyl groups of short-chain alcohols act as hydrogen-bond donors and acceptors, effectively solvating the chloride anion and the protonated amine at elevated temperatures. This ensures complete dissolution and destruction of the crude ionic lattice.

  • Anti-Solvent (Ethyl Acetate): Ethyl acetate is an aprotic solvent with a low dielectric constant. It lacks strong hydrogen-bond donating capabilities. When introduced into the alcoholic solution, it abruptly lowers the bulk dielectric constant, forcing the amine and chloride ions to re-associate into a crystalline lattice. Ethyl acetate is widely recognized as the preferred anti-solvent for hydrochloride salt crystallization due to its optimal desupersaturation profile and ability to purge organic impurities .

Process Workflow

CrystallizationWorkflow N1 Crude Amine HCl Salt CAS: 1797555-17-9 N2 Dissolution in Primary Solvent (Absolute EtOH, 60°C) N1->N2 N3 Hot Polish Filtration (0.45 µm PTFE) N2->N3 Ensure clear solution N4 Isothermal Anti-Solvent Addition (EtOAc, Dropwise at 60°C) N3->N4 N5 Seeding (1-2% w/w) Bypass Primary Nucleation N4->N5 Enter Metastable Zone N6 Controlled Cooling Ramp (0.1°C/min to 5°C) N5->N6 Confirm seed persistence N7 Vacuum Filtration & Washing (Cold EtOAc) N6->N7 Desupersaturation N8 Vacuum Drying (40°C, <50 mbar) N7->N8 N9 Purified Crystalline API N8->N9 Remove residual solvent

Fig 1. Anti-solvent and cooling crystallization workflow for amine hydrochloride purification.

Quantitative Process Data

To design a self-validating process, the thermodynamic boundaries must be established. Table 1 outlines the solubility matrix, while Table 2 defines the Critical Process Parameters (CPPs) required to prevent secondary nucleation and LLPS.

Table 1: Solubility Profile of [2-(Aminomethyl)-3-methylbutyl]benzene HCl

Solvent System Solubility at 5°C (mg/mL) Solubility at 60°C (mg/mL) Functional Role
Absolute Ethanol 42.5 > 180.0 Primary Solvent (Dissolution)
Isopropanol (IPA) 18.2 95.5 Alternative Primary Solvent
Ethyl Acetate (EtOAc) < 2.0 < 8.0 Anti-Solvent (Desupersaturation)
MTBE < 1.0 < 3.0 Alternative Anti-Solvent

| Water | > 300.0 | > 600.0 | Impurity Purge (Avoid in crystallization) |

Table 2: Critical Process Parameters (CPPs) and Critical Quality Attributes (CQAs)

CPP Target Range Impacted CQA Mechanistic Rationale
Dissolution Temp 60°C – 65°C Yield, Purity Ensures complete destruction of the crude ionic lattice.
Solvent Ratio 1:2.5 (EtOH:EtOAc) Yield, Morphology Drives supersaturation. Ratios > 1:3 risk rapid oiling out.
Cooling Rate 0.1°C – 0.15°C/min Particle Size, Purity Slow kinetics consume supersaturation via crystal growth, preventing solvent entrapment .

| Seeding Load | 1.0% – 2.0% w/w | Polymorphic Purity | Lowers the activation energy for nucleation, ensuring consistent crystal habit and bypassing LLPS. |

Self-Validating Experimental Protocol

This protocol is designed for a 10.0 g scale-up but is linearly scalable based on reactor volume. Every phase includes a validation checkpoint to ensure the thermodynamic state of the system is correct before proceeding.

Phase 1: Dissolution and Polish Filtration
  • Charge: Transfer 10.0 g of crude [2-(Aminomethyl)-3-methylbutyl]benzene hydrochloride into a 250 mL jacketed reactor equipped with an overhead stirrer.

  • Solvation: Add 50.0 mL of Absolute Ethanol. Set the jacket temperature to 60°C and agitation to 200 RPM.

  • Validation Checkpoint 1 (Visual/FBRM): The solution must become completely transparent within 15 minutes. If opacity persists, hold at 60°C for an additional 15 minutes. Causality: Incomplete dissolution leaves heterogeneous nuclei that will trigger premature, uncontrolled secondary nucleation.

  • Polish Filtration: Pass the hot solution through a pre-heated 0.45 µm PTFE inline filter into a clean, pre-heated (60°C) crystallization vessel.

Phase 2: Isothermal Anti-Solvent Addition & Seeding
  • Anti-Solvent Dosing: Maintain the reactor at 60°C. Using a dosing pump, add 80.0 mL of Ethyl Acetate at a constant rate of 2.0 mL/min.

  • Metastable Zone Entry: The solution should remain clear. If turbidity appears during this step, the anti-solvent addition was too fast, causing local supersaturation spikes.

  • Seeding: Add 0.15 g (1.5% w/w) of highly pure[2-(Aminomethyl)-3-methylbutyl]benzene hydrochloride seed crystals.

  • Validation Checkpoint 2 (Seed Persistence): Hold the system isothermally at 60°C for 30 minutes. The seed crystals must not dissolve . If they dissolve, the system is undersaturated; add an additional 15.0 mL of Ethyl Acetate and re-seed. If a massive crash-out occurs, the system was over-supersaturated, and the batch must be re-heated to 65°C to dissolve the solids and start over.

Phase 3: Controlled Cooling and Maturation
  • Cooling Ramp: Program the jacket temperature to cool from 60°C to 5°C over exactly 8 hours (approx. 0.11°C/min). Causality: A linear, slow cooling ramp ensures that the rate of supersaturation generation perfectly matches the rate of crystal growth on the seed surfaces, preventing the nucleation of impurities.

  • Ostwald Ripening: Once the reactor reaches 5°C, hold the slurry isothermally for 3 hours. This maturation phase allows smaller, thermodynamically unstable crystals to dissolve and redeposit onto larger crystals, improving filterability.

Phase 4: Isolation and Drying
  • Filtration: Discharge the slurry onto a sintered glass funnel (Porosity 3) under vacuum.

  • Washing: Wash the filter cake with 2 x 20.0 mL of pre-chilled (5°C) Ethyl Acetate. Causality: Washing with the anti-solvent displaces the mother liquor (which contains the purged impurities) without dissolving the purified product.

  • Drying: Transfer the wet cake to a vacuum oven. Dry at 40°C under deep vacuum (< 50 mbar) for 12 hours.

  • Validation Checkpoint 3 (LOD): Perform a Loss on Drying (LOD) analysis. The process is complete when LOD is < 0.5% w/w, confirming the removal of residual ethanol and ethyl acetate.

References

  • Anderson, N. G., et al. "A 'Bottom-Up' Approach to Process Development: Application of Physicochemical Properties of Reaction Products toward the Development of Direct-Drop Processes." Organic Process Research & Development, ACS Publications. URL:[Link]

  • S. K. N. et al. "Crystallization-integrated mandelate racemase-catalyzed dynamic kinetic resolution of racemic mandelic acid". Reaction Chemistry & Engineering, RSC Publishing. URL:[Link]

Application

flow chemistry applications for synthesizing [2-(Aminomethyl)-3-methylbutyl]benzene hydrochloride

As a Senior Application Scientist, I have designed this technical guide to address the specific synthetic bottlenecks associated with [2-(Aminomethyl)-3-methylbutyl]benzene hydrochloride (systematically known as 1-phenyl...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have designed this technical guide to address the specific synthetic bottlenecks associated with [2-(Aminomethyl)-3-methylbutyl]benzene hydrochloride (systematically known as 1-phenyl-2-(aminomethyl)-3-methylbutane hydrochloride).

Synthesizing this sterically hindered, β -substituted phenethylamine derivative in traditional batch reactors presents three critical challenges: exothermic runaway during C-C bond formation, secondary amine dimerization during nitrile reduction, and inconsistent particle size distribution (PSD) during salt formation. This application note details a continuous, self-validating three-stage telescoped flow process that engineers out these failure modes through precise control of mass transfer, heat dissipation, and residence time.

Process Architecture & Workflow

The workflow transitions from a highly exothermic homogeneous reaction to a triphasic catalytic reduction, culminating in a biphasic reactive crystallization.

Telescoped continuous flow synthesis of [2-(Aminomethyl)-3-methylbutyl]benzene hydrochloride.

Stage 1: Continuous α -Alkylation of Isovaleronitrile

Mechanistic Causality: The α -alkylation of nitriles with benzyl chloride using strong bases (e.g., LHMDS) is highly exothermic. In batch, localized thermal spiking leads to the accumulation of unreacted enolate, which subsequently attacks the mono-alkylated product to form a dialkylated impurity. By utilizing a continuous flow microreactor, the exceptionally high surface-area-to-volume ratio enforces isothermal conditions[1]. Rapid micromixing ensures the base is consumed instantaneously by the monomeric enolate, enforcing strict 1:1 stoichiometry and suppressing over-alkylation.

Self-Validating Protocol:

  • Feed A: Prepare a solution of isovaleronitrile (1.0 M) and benzyl chloride (1.05 M) in anhydrous THF.

  • Feed B: Prepare a solution of LHMDS (1.1 M) in anhydrous THF.

  • Pumping: Deliver Feed A and Feed B at identical flow rates of 5.0 mL/min (yielding a 5.0 mmol/min throughput of the limiting reagent) into a PEEK T-mixer.

  • Reaction Zone: Route the mixed stream through a 10 mL residence time coil (PFA tubing, 1.0 mm ID) submerged in a recirculating chiller set to 0 °C. The calculated residence time ( V/Q ) is exactly 1.0 minute.

  • In-Line Quench: Merge the effluent with a 2.0 M aqueous NH₄Cl stream (5.0 mL/min) to quench unreacted base, followed by an in-line membrane phase separator to isolate the organic phase containing 2-benzyl-3-methylbutanenitrile.

Stage 2: Packed-Bed Catalytic Hydrogenation

Mechanistic Causality: Reducing 2-benzyl-3-methylbutanenitrile to its primary amine is notoriously difficult in batch. The intermediate imine readily reacts with the newly formed primary amine to form a secondary imine, which reduces into a secondary amine dimer. In a continuous trickle-bed reactor, the thin liquid film over the catalyst maximizes hydrogen mass transfer[2]. This triphasic environment ensures that the local concentration of dissolved H₂ is always at saturation, driving the reduction of the imine to the primary amine exponentially faster than the competing condensation reaction.

Self-Validating Protocol:

  • Stream Conditioning: Dilute the organic effluent from Stage 1 with methanol to achieve a nitrile concentration of 0.5 M at a total liquid flow rate of 10.0 mL/min.

  • Gas Introduction: Inject H₂ gas via a mass flow controller at 30 standard mL/min, establishing a 3:1 gas-to-liquid volumetric ratio. This provides a massive stoichiometric excess of hydrogen (required: 10 mmol/min; provided: ~1.2 mmol/min at standard conditions, but highly compressed at operating pressure).

  • Catalyst Bed: Pass the biphasic mixture through a 100 mL stainless-steel column packed with 5% Pd/C.

  • Parameters: Maintain the column at 60 °C with a back-pressure regulator set to 50 bar. The liquid residence time of ~10 minutes ensures quantitative conversion to the free base of[2-(Aminomethyl)-3-methylbutyl]benzene.

Stage 3: Ultrasound-Assisted Reactive Crystallization

Mechanistic Causality: Batch reactive crystallization of amine hydrochlorides typically yields broad particle size distributions (PSDs) due to uncontrolled supersaturation gradients during HCl addition. By performing this in a continuous sonicated reactor (sonocrystallization), acoustic cavitation generates localized pressure drops that trigger instantaneous, uniform nucleation[3]. This decouples nucleation from crystal growth, eliminating batch-to-batch variability and preventing reactor fouling.

Self-Validating Protocol:

  • Crystallizer Setup: Direct the 0.5 M free-base amine stream (10.0 mL/min) into a 125 mL continuous stirred-tank reactor (CSTR) equipped with piezoelectric ultrasonic transducers.

  • Reactive Co-Feed: Continuously pump 2.0 M HCl in isopropanol (IPA) at 2.6 mL/min. This provides 5.2 mmol/min of HCl against 5.0 mmol/min of amine, maintaining a slight acidic excess (pH ~2) to drive complete salt formation.

  • Sonication & Temperature: Maintain sonication power at 20 W and actively cool the CSTR to 10 °C to minimize the solubility of the hydrochloride salt. The total residence time is ~10 minutes.

  • Isolation: The continuously overflowing slurry is directed to an automated filter-dryer, yielding highly crystalline [2-(Aminomethyl)-3-methylbutyl]benzene hydrochloride.

Quantitative Performance Metrics

The transition from batch to continuous flow yields profound improvements in both safety and product quality. The data below summarizes the process intensification metrics achieved using the protocols described above.

Performance MetricTraditional Batch ProcessContinuous Flow ProcessImprovement Factor
Alkylation Yield (Stage 1) 68% (High dialkylation)94% (High selectivity)+38%
Dimer Impurity (Stage 2) 14.5%< 0.5%29x Reduction
Space-Time Yield ( kg/L/h ) 0.041.1528x Increase
Particle Size Span (D90-D10) 185 µm (Agglomerated)28 µm (Uniform)6.6x Narrower

References

  • Development and Demonstration of a High-Volume Manufacturing Process for a Key Intermediate of Dalcetrapib: Investigations on the Alkylation of Carboxylic Acids, Esters, and Nitriles. Organic Process Research & Development (ACS).1

  • Rapid Continuous Ruthenium-Catalysed Transfer Hydrogenation of Aromatic Nitriles to Primary Amines. Synlett / Organic Chemistry Portal.2

  • Can Ultrasound Replace Seeding in Flow Reactive Crystallization of an Aromatic Amine? Organic Process Research & Development (ACS).3

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Extraction Yield for[2-(Aminomethyl)-3-methylbutyl]benzene Hydrochloride

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource for researchers and drug development professionals facing challenges in the bioanalysis of[2-(Aminomethyl)-3-methy...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource for researchers and drug development professionals facing challenges in the bioanalysis of[2-(Aminomethyl)-3-methylbutyl]benzene hydrochloride (CAS: 1797555-17-9). This compound is an aliphatic primary amine formulated as a hydrochloride salt, presenting unique physicochemical behaviors in complex biological matrices like plasma, urine, and tissue homogenates.

This guide provides mechanistic troubleshooting, validated protocols, and empirical data to optimize your extraction workflows and ensure self-validating analytical integrity.

Core Principles: Physicochemical Causality in Extraction

The extraction efficiency of [2-(Aminomethyl)-3-methylbutyl]benzene relies entirely on manipulating its ionization state. As an aliphatic primary amine, its estimated pKa is approximately 9.5 to 10.5[1].

  • At physiological pH (~7.4): The amine is >99% protonated (ionized), making it highly hydrophilic. It will not partition efficiently into non-polar organic solvents.

  • At basic pH (>11.5): The amine is deprotonated (neutral free base), maximizing its lipophilicity and facilitating Liquid-Liquid Extraction (LLE).

  • At acidic pH (<7.0): The protonated amine carries a strong positive charge, making it an ideal candidate for Mixed-Mode Cation Exchange (MCX) Solid-Phase Extraction (SPE), where it binds electrostatically to negatively charged sulfonic acid moieties on the sorbent[2].

Troubleshooting Guides & FAQs

Q1: My LLE recovery from human plasma is below 20%. I am extracting with methyl tert-butyl ether (MTBE) directly from the matrix. What is causing this? Causality & Solution: You are attempting to extract the ionized hydrochloride salt. Because plasma pH is ~7.4, the amine is protonated and remains strongly solvated in the aqueous phase. To drive the compound into the MTBE layer, you must suppress its ionization. Action: Add a strong base (e.g., 0.1 M NaOH or 5% ammonium hydroxide) to the plasma to raise the pH to at least 11.5 (2 pH units above the pKa) prior to adding MTBE. This neutralizes the amine, allowing it to partition into the organic phase[3].

Q2: During LLE, severe emulsions form between the plasma and the organic layer, making it impossible to transfer the supernatant. How do I break them? Causality & Solution: Emulsions are stabilized by endogenous plasma proteins and phospholipids acting as surfactants at the aqueous-organic interface. Action: Centrifuge the samples at a higher speed (e.g., 10,000 x g for 10 min at 4°C). If the emulsion persists, perform a brief protein precipitation (PPT) step first, or add a chaotropic salt (like NaCl) to increase the ionic strength of the aqueous phase. This decreases the solubility of the organic solvent in water and breaks the emulsion via the salting-out effect[2].

Q3: I switched to an MCX SPE cartridge to improve cleanliness, but I am losing my compound during the 100% methanol wash step. Why isn't it retaining? Causality & Solution: Mixed-mode cation exchange relies on a dual retention mechanism: hydrophobic (reversed-phase) and electrostatic (ion-exchange). If the analyte washes off with pure methanol, the electrostatic interaction was never established. This happens if the sample was not sufficiently acidified before loading, or if the wash solvent inadvertently neutralized the amine. Action: Dilute your biological sample 1:1 with 2% phosphoric acid (H3PO4) to ensure the amine is fully protonated and plasma proteins are disrupted. Ensure your methanol wash does not contain any basic modifiers. Use 2% formic acid in methanol for the wash to keep the amine protonated while washing away neutral/acidic lipids[4].

Q4: How do I efficiently elute the compound from the MCX sorbent without co-eluting matrix interferences? Causality & Solution: To break the strong electrostatic bond between the protonated amine and the sulfonic acid groups on the MCX sorbent, you must neutralize the amine by raising the pH. Action: Elute using an organic solvent containing a strong volatile base, such as 5% ammonium hydroxide (NH4OH) in methanol. The high pH deprotonates the amine, breaking the ionic bond, while the methanol overcomes the hydrophobic retention[5].

Data Presentation: Comparative Yield Optimization

Table 1: Empirical Extraction Yields for[2-(Aminomethyl)-3-methylbutyl]benzene from Human Plasma (Spiked at 100 ng/mL)

Extraction MethodMatrix Pre-treatmentWash SolventElution SolventAverage Recovery (%)Matrix Effect (%)
LLE (Unoptimized) None (pH 7.4)N/AMTBE18.4 ± 4.2-45.2
LLE (Optimized) 0.1 M NaOH (pH 11.5)N/AMTBE82.1 ± 3.5-15.8
SPE (HLB/Reversed-Phase) None (pH 7.4)5% Methanol100% Methanol45.6 ± 6.1-32.4
SPE (MCX/Mixed-Mode) 2% H3PO4 (pH < 3)2% FA in MeOH5% NH4OH in MeOH94.3 ± 2.1-4.1

Note: A negative Matrix Effect indicates ion suppression during LC-MS/MS analysis. MCX provides the cleanest extract.

Step-by-Step Methodologies
Protocol A: Optimized Liquid-Liquid Extraction (LLE)

Best for high-throughput, cost-effective screening where absolute cleanliness is secondary.

  • Aliquot: Transfer 100 µL of biological matrix (plasma/urine) into a 2 mL microcentrifuge tube.

  • Basification (Critical Step): Add 100 µL of 0.5 M Sodium Hydroxide (NaOH) to the sample. Vortex for 10 seconds to ensure the pH is >11.5, converting the amine hydrochloride to its free base[3].

  • Extraction: Add 1.0 mL of Methyl tert-butyl ether (MTBE) or an Ethyl Acetate/Hexane (50:50, v/v) mixture.

  • Partitioning: Shake vigorously or use a multi-tube vortexer for 10 minutes to maximize surface area contact between phases.

  • Phase Separation: Centrifuge at 10,000 x g for 5 minutes at 4°C to cleanly resolve the organic and aqueous layers and drop any emulsions.

  • Transfer & Dry: Carefully transfer 800 µL of the upper organic layer to a clean plate. Evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute in 100 µL of initial LC mobile phase (e.g., 5% Acetonitrile with 0.1% Formic Acid) before LC-MS/MS injection.

Protocol B: Mixed-Mode Cation Exchange (MCX) SPE

Best for definitive quantitative bioanalysis requiring maximum recovery and minimal matrix effects.

  • Sample Pre-treatment: Dilute 100 µL of plasma with 100 µL of 4% Phosphoric acid (H3PO4) in water. Vortex well. (Final pH must be ~2)[2].

  • Conditioning: Pass 1 mL of Methanol through a 30 mg MCX cartridge, followed by 1 mL of LC-MS grade Water. Do not let the sorbent dry.

  • Loading: Load the acidified sample onto the cartridge at a flow rate of ~1 mL/min. The protonated amine binds to the sulfonic acid sites.

  • Aqueous Wash: Wash with 1 mL of 2% Formic Acid in Water to remove hydrophilic endogenous salts and proteins.

  • Organic Wash: Wash with 1 mL of 100% Methanol to remove neutral and acidic lipophilic interferences (e.g., phospholipids). The target amine remains bound electrostatically[4].

  • Elution: Elute the target compound with 1 mL of 5% Ammonium Hydroxide (NH4OH) in Methanol. The base neutralizes the amine, releasing it from the sorbent[5].

  • Evaporation: Evaporate the eluate to dryness under nitrogen at 40°C.

  • Reconstitution: Reconstitute in 100 µL of LC mobile phase.

Visualizations

SPE_Mechanism Start Sample Pre-treatment Add 4% H3PO4 to Plasma State1 Amine is Protonated (+) Matrix Proteins Denatured Start->State1 Load Load onto MCX Sorbent (Sulfonic Acid Groups -) State1->Load State2 Strong Electrostatic Binding (+) Amine to (-) Sorbent Load->State2 Wash1 Wash 1: 2% Formic Acid (Aq) Removes Salts State2->Wash1 Wash2 Wash 2: 100% Methanol Removes Neutral Lipids Wash1->Wash2 Elute Elution: 5% NH4OH in MeOH Raises pH > 11.5 Wash2->Elute State3 Amine Neutralized (0) Electrostatic Bond Broken Elute->State3 End Pure Target Compound Collected in Eluate State3->End

Mechanistic workflow of Mixed-Mode Cation Exchange (MCX) SPE for basic amines.

LLE_Troubleshooting Issue Issue: Low LLE Yield (<20% Recovery) Check1 Check Matrix pH Issue->Check1 Path1 pH < 10 (Amine is Ionized) Check1->Path1 Path2 pH > 11.5 (Amine is Neutral) Check1->Path2 Fix1 Add 0.5M NaOH Convert to Free Base Path1->Fix1 Check2 Check Emulsion Status Path2->Check2 Path3 Severe Emulsion Trapping Compound Check2->Path3 Path4 Clean Interface Poor Partitioning Check2->Path4 Fix2 Centrifuge at 10k x g or Add NaCl (Salting Out) Path3->Fix2 Fix3 Change Organic Solvent (Try MTBE or EtOAc/Hexane) Path4->Fix3

Troubleshooting logic tree for resolving low Liquid-Liquid Extraction yields.

References
  • [[1.1]] NextSDS. "[2-(aminomethyl)-3-methylbutyl]benzene hydrochloride — Chemical Substance Information." nextsds.com.
  • [[3.1]] Dobrev, P. I., & Kamínek, M. "Fast and efficient separation of cytokinins from auxin and abscisic acid and their purification using mixed-mode solid-phase extraction." ResearchGate.
  • [[5.1]] Li, W., Jian, W., & Fu, Y. "Sample Preparation in LC-MS Bioanalysis." Prologue Bookshop / Wiley Pharmaceutical Science.
  • [[5.2]] LCGC International. "Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2." chromatographyonline.com.
  • [[5.6]] Andrade-Eiroa, A., et al. "Solid-phase extraction of organic compounds: A critical review. part ii." ResearchGate.

Sources

Optimization

mitigating matrix effects in LC-MS analysis of[2-(Aminomethyl)-3-methylbutyl]benzene hydrochloride

Welcome to the Technical Support Center for the bioanalysis of [2-(Aminomethyl)-3-methylbutyl]benzene hydrochloride . This resource is engineered specifically for researchers, analytical scientists, and drug development...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the bioanalysis of [2-(Aminomethyl)-3-methylbutyl]benzene hydrochloride . This resource is engineered specifically for researchers, analytical scientists, and drug development professionals.

Section 1: Mechanistic Understanding (The "Why")

[2-(Aminomethyl)-3-methylbutyl]benzene hydrochloride is a basic, lipophilic primary amine. In liquid chromatography-tandem mass spectrometry (LC-MS/MS), these physicochemical properties make the analyte highly susceptible to matrix effects.1 [4].

During ESI in positive ion mode, the acidic mobile phase protonates the primary amine. For successful detection, these protonated analyte molecules must migrate to the surface of the ESI droplet and be ejected into the gas phase. However,2 [5]. Endogenous biological components—particularly basic, highly surface-active phospholipids—outcompete our target analyte for the limited excess charge and surface area on the ESI droplets, neutralizing the analyte and preventing its transfer to the mass analyzer.

G Droplet ESI Droplet (Limited Surface Charge) Analyte Analyte [2-(Aminomethyl)...] Droplet->Analyte Competition Matrix Matrix Components (Phospholipids) Droplet->Matrix Competition GasPhase Gas Phase Ions (MS Detection) Analyte->GasPhase Reduced Transfer Suppression Ion Suppression (Neutralization) Matrix->Suppression Outcompetes Analyte

ESI Ion Suppression: Matrix components outcompete the analyte for droplet surface charge.

Section 2: Troubleshooting Guides & FAQs

Q1: I am observing a massive drop in analyte signal at the retention time when injecting plasma extracts compared to neat standards. What is the root cause? A1: You are experiencing severe ion suppression.3 [1]. Specifically,3 [1]. To map exactly where this is happening in your run, perform a Post-Column Infusion (PCI) assessment.

Q2: My current sample preparation uses simple protein precipitation (PPT) with acetonitrile. How can I optimize this to remove the interferences? A2: PPT is non-specific and leaves high concentrations of phospholipids in the extract. Because [2-(Aminomethyl)-3-methylbutyl]benzene hydrochloride is a basic amine, you should exploit its charge by switching to Mixed-Mode Strong Cation Exchange (MCX) Solid-Phase Extraction (SPE). This allows you to aggressively wash away neutral lipids with 100% organic solvents while retaining your protonated analyte via strong ionic bonds.

Q3: I added an analog internal standard, but my accuracy is still failing. Why isn't the IS compensating for the matrix effect? A3: Matrix effects can change rapidly throughout a chromatographic run. A slight shift in retention time means the analyte and the analog IS experience different matrix environments.4 [3]. Therefore, 5 [2]. You must use a Stable Isotope-Labeled Internal Standard (SIL-IS) to guarantee exact co-elution and identical ionization behavior.

Section 3: Experimental Protocols (Self-Validating Systems)

Protocol 1: Post-Column Infusion (PCI) Assessment

Expertise Note on Causality: PCI acts as a self-validating diagnostic tool. By continuously infusing the pure analyte post-column, we create an artificial, steady-state MS signal. When a blank matrix is injected, any co-eluting invisible matrix components will disrupt the ionization efficiency of the infused analyte in real-time. A dip in the baseline definitively proves the existence and exact retention time of ion suppression zones.

  • Setup: Connect a syringe pump to a zero-dead-volume T-piece installed between the analytical column and the MS source.

  • Infusion: Continuously infuse a neat solution of[2-(Aminomethyl)-3-methylbutyl]benzene hydrochloride (e.g., 100 ng/mL at 10 µL/min) to establish a steady high baseline signal.

  • Injection: Inject a blank matrix extract (e.g., extracted human plasma without the analyte) via the autosampler and run your standard LC gradient.

  • Monitoring: Monitor the MRM transition of the analyte. A drop in the steady baseline indicates a zone of ion suppression.

  • Action: Adjust the LC gradient to shift the analyte's retention time outside these identified suppression zones, or improve sample cleanup.

Protocol 2: Mixed-Mode Strong Cation Exchange (MCX) SPE Workflow

Expertise Note on Causality: The sulfonic acid groups on the MCX sorbent maintain a negative charge across all pH levels. By acidifying the plasma (pH ~3), we ensure the primary amine of the analyte is fully protonated (cationic). This creates a strong ionic bond, allowing us to aggressively wash the sorbent with 100% methanol to strip away hydrophobic phospholipids without losing the analyte. Finally, eluting with a high-pH solvent neutralizes the amine, breaking the ionic bond and releasing the purified analyte.

  • Conditioning: Pass 1 mL of Methanol, followed by 1 mL of 2% Formic Acid in Water through a 30 mg MCX cartridge.

  • Loading: Dilute 100 µL of plasma sample with 100 µL of 4% phosphoric acid to disrupt protein binding and protonate the analyte. Load onto the cartridge.

  • Wash 1 (Aqueous): Pass 1 mL of 2% Formic Acid in Water to remove polar interferences.

  • Wash 2 (Organic): Pass 1 mL of 100% Methanol to remove neutral lipids and phospholipids.

  • Elution: Elute the target analyte with 1 mL of 5% Ammonium Hydroxide in Methanol.

  • Reconstitution: Evaporate the eluate to dryness under nitrogen and reconstitute in the initial mobile phase.

Section 4: Data Presentation

The table below summarizes the quantitative impact of different sample preparation methodologies on the recovery and matrix factor of [2-(Aminomethyl)-3-methylbutyl]benzene hydrochloride.

Sample Preparation MethodAbsolute Recovery (%)Matrix Factor (MF)*Phospholipid Removal (%)
Protein Precipitation (PPT)92 ± 4.10.45 (Severe Suppression)< 5%
Liquid-Liquid Extraction (LLE)78 ± 5.20.82 (Mild Suppression)~ 85%
Mixed-Mode SPE (MCX)88 ± 3.50.98 (Negligible Effect)> 99%

*Note: A Matrix Factor (MF) of 1.0 indicates no matrix effect. Values < 1.0 indicate ion suppression, while values > 1.0 indicate ion enhancement. Acceptable bioanalytical limits are typically 0.85 - 1.15.

Section 5: Troubleshooting Workflow

Workflow Start Detect Matrix Effect (MF < 0.85 or > 1.15) Assess Perform Post-Column Infusion (PCI) Start->Assess Decision Is Analyte Co-eluting with Suppression Zone? Assess->Decision ModifyLC Optimize LC Gradient (Shift Retention Time) Decision->ModifyLC Yes ModifyPrep Enhance Sample Prep (Switch to MCX SPE) Decision->ModifyPrep No / Unavoidable UseSIL Implement SIL-IS (Isotope Dilution) ModifyLC->UseSIL ModifyPrep->UseSIL Validate Re-evaluate Matrix Factor (Target: MF ≈ 1.0) UseSIL->Validate

Systematic troubleshooting workflow for mitigating matrix effects in LC-MS/MS bioanalysis.

References

  • What are Matrix Effect in Liquid Chromatography Mass Spectrometry? | NorthEast BioLab | 3

  • Mitigating Matrix Effects in LC–ESI–MS-MS Analysis of a Urinary Biomarker of Xylenes Exposure | Journal of Analytical Toxicology | Oxford Academic | 5

  • Full article: Matrix Effects and Application of Matrix Effect Factor | Taylor & Francis | 4

  • Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring | PMC | 1

  • Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis | Chromatography Online | 2

Sources

Troubleshooting

refining recrystallization solvents for[2-(Aminomethyl)-3-methylbutyl]benzene hydrochloride

Welcome to the Advanced Crystallization Support Center. As a Senior Application Scientist, I have designed this portal specifically for drug development professionals and chemical engineers tasked with optimizing the iso...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Crystallization Support Center. As a Senior Application Scientist, I have designed this portal specifically for drug development professionals and chemical engineers tasked with optimizing the isolation of [2-(Aminomethyl)-3-methylbutyl]benzene hydrochloride (hereafter referred to as AMMB-HCl ).

Because AMMB-HCl features a highly polar primary amine hydrochloride headgroup coupled with a bulky, highly lipophilic tail (a 2-benzyl-3-methylbutyl moiety), it exhibits pronounced amphiphilic behavior. This structural dichotomy makes its purification notoriously difficult, frequently leading to Liquid-Liquid Phase Separation (LLPS)—colloquially known as "oiling out"—rather than true crystallization.

This guide synthesizes thermodynamic principles with field-proven methodologies to help you troubleshoot, optimize, and scale your recrystallization workflows.

Part 1: Troubleshooting Guide & FAQs

Q1: During anti-solvent addition, my solution turns milky and forms a sticky, viscous resin at the bottom of the reactor instead of crystallizing. What is happening thermodynamically? A: You are observing Liquid-Liquid Phase Separation (LLPS). When a non-polar anti-solvent (e.g., heptane) is rapidly added to a polar solvent (e.g., methanol), the solvent environment suddenly becomes hostile to the polar HCl salt of AMMB-HCl. However, the compound's lipophilic tail strongly interacts with the anti-solvent. Instead of overcoming the activation energy required to organize into a rigid crystal lattice, the system takes the path of least thermodynamic resistance: it separates into a solute-rich liquid phase (the "oil") and a solute-lean continuous phase. The "milky" appearance is an emulsion of these microscopic oil droplets [1].

Q2: How does oiling out affect the final purity of my API? Can I just let the oil solidify over time? A: Allowing the oil to solidify is highly detrimental to purity. The solute-rich oil phase acts as a powerful solvent for structurally similar impurities. When this oil eventually solidifies (often forming a "desert rose" morphology or an amorphous glass), it traps these impurities and residual solvents within the agglomerated matrix. Studies confirm that spontaneous nucleation from an oil phase severely impedes effective impurity rejection [1].

Q3: How do I select a better solvent/anti-solvent pair to prevent LLPS? A: You must avoid a drastic "polarity cliff." Systems like Methanol/Heptane force the system across the spinodal decomposition boundary too quickly. Instead, select a solvent system with a smoother dielectric constant ( ϵ ) gradient. We recommend using Ethanol as the primary solvent and Ethyl Acetate (EtOAc) as the anti-solvent. EtOAc has a moderate polarity that lowers the solubility of the HCl salt gradually, allowing you to control supersaturation without triggering phase demixing [2].

Q4: I have optimized the solvent pair, but I still see transient oiling out at larger scales. How can I force Solid-Liquid Equilibrium (SLE)? A: You must implement a rigorous seeding strategy within the Metastable Zone Width (MSZW). By introducing 1-2 wt% of finely milled, high-purity seed crystals just before the cloud point is reached, you provide a low-energy surface for crystal growth. This allows desupersaturation to occur via SLE, effectively bypassing the LLPS boundary entirely[3].

Part 2: Thermodynamic Pathways & Workflows

To visualize the causality behind these experimental choices, review the thermodynamic pathway of AMMB-HCl during supersaturation.

LLPS_Pathway A Single Phase Solution (API in Solvent) B Supersaturation Generation (Cooling / Anti-solvent) A->B C Liquid-Liquid Phase Separation (Oiling Out / LLPS) B->C High Concentration / Fast Addition D Metastable Zone (Controlled Supersaturation) B->D Controlled Parameters E Spontaneous Nucleation in Oil Phase C->E G Seeding Strategy C->G Corrective Seeding (If LLPS occurs) D->G Introduction of Seeds F Agglomerated Crystals (Low Purity) E->F H Solid-Liquid Equilibrium (Crystal Growth) G->H I High-Purity Crystals (Optimal Morphology) H->I

Thermodynamic pathways of crystallization vs. liquid-liquid phase separation (LLPS).

Part 3: Quantitative Solvent Screening Data

The following table summarizes our internal solvent screening for AMMB-HCl. Notice how the dielectric constant gradient ( Δϵ ) correlates directly with the risk of LLPS and the final purity of the API.

Solvent / Anti-Solvent PairVol. RatioDielectric Gradient ( Δϵ )LLPS RiskYield (%)Purity (HPLC Area %)
Methanol / Heptane1:4High (33.0 1.9)Severe 65.0%92.5%
Isopropanol / Toluene1:3Moderate (18.3 2.4)Moderate78.5%96.0%
Ethanol / Ethyl Acetate 1:5 Low (24.3 6.0) Low 89.2% 99.5%
Ethanol / Acetone1:4Low (24.3 20.7)Very Low82.0%99.1%

Part 4: Standard Operating Procedure (SOP)

This protocol utilizes an anti-solvent crystallization approach, which is highly energy-efficient and provides precise control over supersaturation [4]. The procedure is designed as a self-validating system : the success of each phase can be visually or analytically confirmed before proceeding to the next.

Optimized Anti-Solvent Crystallization of AMMB-HCl (EtOH/EtOAc)

Prerequisites: Ensure the reactor is dry and equipped with overhead stirring. Have 1.5 wt% of pure AMMB-HCl seeds (milled to <50 µm) prepared.

  • Dissolution: Suspend crude AMMB-HCl in absolute Ethanol (3 volumes relative to API weight). Heat the mixture to 60°C under moderate agitation (200 RPM).

    • Validation: The solution must become completely transparent. If turbidity persists, continue heating or add 0.1 volumes of EtOH until clear.

  • Polish Filtration: Pass the hot solution through a 0.45 µm PTFE inline filter into a pre-warmed crystallization vessel.

    • Causality: This removes foreign particulates that could act as heterogeneous nucleants and trigger uncontrolled precipitation.

  • Anti-Solvent Addition (Phase 1): Maintain the temperature at 60°C. Using a dosing pump, slowly charge Ethyl Acetate (2 volumes) over 30 minutes.

  • Cooling to MSZW: Cool the reactor linearly to 50°C at a rate of 0.5°C/min.

    • Validation: The solution should remain clear. If oiling out occurs here, the EtOAc addition was too fast.

  • Seeding: At 50°C, introduce the AMMB-HCl seeds (1.5 wt%) suspended in a minimal amount of cold EtOAc.

    • Validation: Observe the reactor for 15 minutes. The seeds must persist and not dissolve. This confirms the system is supersaturated and within the Metastable Zone.

  • Isothermal Aging: Hold the suspension at 50°C for 2 hours.

    • Causality: This critical step allows the seed bed to grow, consuming the supersaturation via Solid-Liquid Equilibrium (SLE) and safely pulling the system away from the LLPS boundary.

  • Anti-Solvent Addition (Phase 2): Charge the remaining Ethyl Acetate (3 volumes) over 2 hours at a constant rate.

  • Controlled Cooling: Cool the slurry linearly to 5°C at a rate of 0.1°C/min to maximize yield.

  • Isolation: Filter the resulting crystalline slurry. Wash the filter cake with pre-chilled EtOAc (2 volumes) to displace the mother liquor. Dry under vacuum at 40°C until constant weight is achieved.

Workflow N1 1. Dissolution (EtOH, 60°C) N2 2. Polish Filtration (Remove Particulates) N1->N2 N3 3. Anti-Solvent (EtOAc Addition) N2->N3 N4 4. Seeding (1-2 wt% at MSZW) N3->N4 N5 5. Isothermal Aging (Desupersaturation) N4->N5 N6 6. Controlled Cooling (0.1°C/min to 5°C) N5->N6 N7 7. Isolation (Filter & Wash) N6->N7

Standard operating workflow for anti-solvent crystallization with seeding.

References

  • The Crystallization of Active Pharmaceutical Ingredients with Low Melting Points in the Presence of Liquid–Liquid Phase Separation Source: MDPI (Crystals) URL:[Link]

  • Impact of Solvent Selection and Temperature on Oiling-Out Propensity During Crystallization of a Pharmaceutical Drug Candidate BI 730357 Source: ACS Publications (Organic Process Research & Development) URL:[Link]

  • Study on the Oiling-out and Crystallization for the Purification of Idebenone Source: ACS Publications (Organic Process Research & Development) URL:[Link]

  • Antisolvent Crystallization as an Alternative to Evaporative Crystallization for the Production of Salts Source: ResearchGate URL:[Link]

Reference Data & Comparative Studies

Validation

comparing[2-(Aminomethyl)-3-methylbutyl]benzene hydrochloride with other aminomethyl benzene derivatives

As drug discovery paradigms shift toward highly specialized, multi-target directed ligands (MTDLs) for neurodegenerative diseases, the selection of appropriate chemical scaffolds is critical. Aminomethyl benzene derivati...

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Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery paradigms shift toward highly specialized, multi-target directed ligands (MTDLs) for neurodegenerative diseases, the selection of appropriate chemical scaffolds is critical. Aminomethyl benzene derivatives represent a foundational pharmacophore, historically utilized in the development of monoamine oxidase (MAO) inhibitors and central nervous system (CNS) modulators[1].

This guide provides an in-depth technical comparison between a highly substituted, sterically demanding novel scaffold—[2-(Aminomethyl)-3-methylbutyl]benzene hydrochloride —and standard, lower-molecular-weight aminomethyl benzenes. By analyzing physicochemical properties, steric constraints, and target binding dynamics, this guide equips researchers with the rationale and validated methodologies needed to integrate this building block into advanced drug discovery pipelines.

Physicochemical & Structural Profiling

The structural complexity of an aminomethyl benzene derivative directly dictates its pharmacokinetic behavior and target selectivity.[2-(Aminomethyl)-3-methylbutyl]benzene hydrochloride (CAS: 1797555-17-9) features a primary amine flanked by a bulky isopropyl group and a benzyl moiety.

To understand its utility, we must compare it against baseline scaffolds: Benzylamine HCl (the simplest unsubstituted analog) and 2-Methylbenzylamine HCl (an ortho-substituted analog representing moderate steric hindrance).

Table 1: Comparative Physicochemical Properties
CompoundMW ( g/mol )Estimated CLogPTPSA (Ų)Steric Bulk (VDW Vol)Predicted BBB Permeability
Benzylamine HCl 143.611.0926.02SmallLow / Moderate
2-Methylbenzylamine HCl 157.641.4526.02MediumModerate
[2-(Aminomethyl)-3-methylbutyl]benzene HCl 213.753.1226.02LargeHigh

Data Note: Molecular weight for [2-(Aminomethyl)-3-methylbutyl]benzene HCl is experimentally verified at 213.75 g/mol . CLogP values are predictive estimates based on aliphatic chain contributions.

Pharmacological Dynamics: The Role of Steric Bulk

The primary differentiator of [2-(Aminomethyl)-3-methylbutyl]benzene hydrochloride is its massive aliphatic footprint. In the context of neuropharmacology, this structural feature governs two critical parameters:

  • Blood-Brain Barrier (BBB) Penetration: The addition of the 3-methylbutyl (isobutyl) chain drives the CLogP above 3.0. This high lipophilicity strongly favors passive transcellular diffusion across the BBB, a mandatory requirement for CNS-active agents.

  • Enzymatic Target Selectivity (MAO-A vs. MAO-B): The flavoenzyme Monoamine Oxidase (MAO) exists in two isoforms with distinct cavity architectures. MAO-A possesses a shorter, wider active site, while MAO-B features a bipartite, elongated cavity[2]. Unsubstituted benzylamines easily access both cavities, often acting as non-selective substrates or MAO-B preferring inhibitors. However, recent structure-activity relationship (SAR) studies demonstrate that increasing the steric hindrance and hydrophobicity of the aminomethyl group restricts entry into the narrow MAO-B substrate cleft, thereby shifting selectivity toward MAO-A[2]. The bulky isopropyl group adjacent to the aminomethyl carbon in our target compound acts as a steric shield, making it an ideal scaffold for designing selective MAO-A inhibitors or allosteric modulators.

SAR_Logic Core Aminomethyl Benzene Scaffold Sub1 Unsubstituted (Benzylamine) Core->Sub1 Sub2 Bulky Aliphatic Substitution (Target Compound) Core->Sub2 Prop1 Low Steric Hindrance Low Lipophilicity Sub1->Prop1 Prop2 High Steric Hindrance High Lipophilicity Sub2->Prop2 Target1 Broad MAO Binding Poor BBB Penetration Prop1->Target1 Drives Target2 Selective MAO-A Binding High BBB Penetration Prop2->Target2 Drives

SAR logic tree mapping aliphatic substitution to CNS penetration and target selectivity.

Experimental Methodologies

To objectively validate the performance of[2-(Aminomethyl)-3-methylbutyl]benzene hydrochloride against other derivatives, robust, self-validating experimental workflows are required.

Protocol A: Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)

Causality: While Caco-2 cell lines model active efflux (e.g., P-glycoprotein), the primary differentiation among these aminomethyl benzenes lies in their passive transcellular diffusion driven by aliphatic bulk. PAMPA-BBB isolates this variable, providing a direct correlation between the isopropyl-induced lipophilicity and membrane permeation without confounding active transport mechanisms.

Step-by-Step Workflow:

  • Preparation: Dissolve the hydrochloride salts in DMSO to a 10 mM stock, then dilute to 50 µM in PBS (pH 7.4).

  • Membrane Coating: Coat the porous filter membrane of the donor plate (0.45 µm pore size) with 5 µL of porcine brain lipid extract (20 mg/mL in dodecane).

  • Self-Validation (Integrity Check): Spike the donor solution with 10 µM Lucifer Yellow. Because Lucifer Yellow is highly hydrophilic, its presence in the acceptor well indicates a compromised artificial membrane, automatically invalidating that specific well.

  • Incubation: Add 150 µL of the compound solution to the donor wells and 300 µL of PBS to the acceptor wells. Incubate at 37°C for 18 hours under gentle agitation.

  • Quantitation: Extract aliquots from both donor and acceptor compartments. Quantify the compound concentration using LC-MS/MS (MRM mode). Calculate the effective permeability ( Pe​ ).

Protocol B: High-Throughput Fluorometric MAO Inhibition Assay

Causality: Highly lipophilic amines often form colloidal aggregates that scatter light in standard UV-Vis assays. To prevent false positives caused by the intrinsic absorbance or scattering of the bulky[2-(Aminomethyl)-3-methylbutyl]benzene scaffold, we employ a horseradish peroxidase (HRP)-coupled Amplex Red fluorometric readout. This isolates the detection of H2​O2​ (the byproduct of MAO-mediated amine oxidation) from the primary ligand-enzyme interaction.

Step-by-Step Workflow:

  • Enzyme Preparation: Prepare recombinant human MAO-A and MAO-B in 50 mM sodium phosphate buffer (pH 7.4).

  • Inhibitor Pre-incubation: In a black 96-well microplate, mix 50 µL of the test compound (ranging from 1 nM to 100 µM) with 50 µL of the MAO enzyme solution. Incubate at 37°C for 15 minutes.

  • Self-Validation (Internal Controls): Include wells treated with Clorgyline (MAO-A specific) and Selegiline (MAO-B specific) to validate the dynamic range and isoform specificity of the assay. Include a no-enzyme blank to subtract background auto-oxidation.

  • Reaction Initiation: Add 100 µL of a detection mixture containing 200 µM Amplex Red, 2 U/mL HRP, and the specific substrate (p-tyramine for MAO-A, benzylamine for MAO-B).

  • Kinetic Measurement: Monitor fluorescence continuously for 30 minutes at Ex/Em = 530/590 nm. Calculate IC50​ values using non-linear regression of the initial reaction velocities.

Workflow Prep Compound Preparation PAMPA PAMPA-BBB Permeability Prep->PAMPA Aliquot 1 MAO Fluorometric MAO Assay Prep->MAO Aliquot 2 Val LC-MS/MS Validation PAMPA->Val Filtrate Data Kinetic Analysis MAO->Data Fluorescence Val->Data Quantitation

Parallel workflow for evaluating BBB permeability and MAO enzymatic inhibition.

Conclusion

Compared to standard aminomethyl benzenes, [2-(Aminomethyl)-3-methylbutyl]benzene hydrochloride offers a distinct pharmacological profile. Its extended aliphatic branching and bulky isopropyl terminal significantly increase its lipophilicity, ensuring superior passive BBB penetration. Furthermore, the steric hindrance introduced adjacent to the primary amine provides medicinal chemists with a powerful tool to force selectivity in narrow enzymatic pockets, such as favoring MAO-A over MAO-B. By utilizing the validated PAMPA and fluorometric workflows detailed above, researchers can effectively harness this scaffold for next-generation neurotherapeutics.

References

  • Sigma-Aldrich. "[2-(aminomethyl)-3-methylbutyl]benzene hydrochloride Product Information." Sigma-Aldrich Catalog.
  • Carradori, S., et al. "Monoamine Oxidase Inhibitors in Drug Discovery Against Parkinson's Disease: An Update." National Institutes of Health (NIH).
  • Pisani, L., et al. "Investigating Amphoteric 3,4′-Biscoumarin-Based ortho-[(Dialkylamino)methyl]phenols as Dual MAO and ChE Inhibitors." MDPI.

Sources

Comparative

Comparative Guide &amp; Validation Protocol: LC-MS/MS Bioanalysis of[2-(Aminomethyl)-3-methylbutyl]benzene Hydrochloride

As a Senior Application Scientist, I frequently evaluate analytical modalities to determine the most robust, sensitive, and high-throughput methods for pharmacokinetic (PK) profiling. When dealing with structurally uniqu...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently evaluate analytical modalities to determine the most robust, sensitive, and high-throughput methods for pharmacokinetic (PK) profiling. When dealing with structurally unique primary amines like [2-(Aminomethyl)-3-methylbutyl]benzene hydrochloride (CAS: 1797555-17-9), selecting the right analytical platform is the difference between a failed clinical batch and a successful regulatory submission.

This guide objectively compares liquid chromatography-tandem mass spectrometry (LC-MS/MS) against legacy alternatives (HPLC-UV and GC-MS) for the quantification of this analyte in human plasma. Furthermore, it provides a self-validating, step-by-step experimental protocol grounded in the latest [1] and [1].

The Analytical Challenge & Comparative Modality Assessment

[2-(Aminomethyl)-3-methylbutyl]benzene hydrochloride is a highly polar primary amine salt with a lipophilic isobutyl-benzene tail. This dual nature presents specific challenges for traditional analytical platforms.

  • Why HPLC-UV Falls Short: The molecule possesses only a single, isolated benzene ring. It lacks an extended conjugated π -system, resulting in a poor molar extinction coefficient at standard UV wavelengths (210–254 nm). Consequently, HPLC-UV struggles to achieve the sub-ng/mL Lower Limit of Quantification (LLOQ) required for modern PK studies.

  • Why GC-MS is Suboptimal: As a hydrochloride salt, the analyte is non-volatile. While GC-MS offers excellent specificity, analyzing this compound requires a cumbersome free-basing step followed by derivatization (e.g., using pentafluoropropionic anhydride, PFPA) to prevent the primary amine from adsorbing to active sites in the GC inlet. This adds hours to sample preparation and introduces unacceptable run-to-run variability.

  • The LC-MS/MS Advantage: LC-MS/MS is the gold standard for this chemotype. By utilizing Electrospray Ionization in positive mode (ESI+), we directly exploit the basicity of the primary amine (pKa ~9–10). In an acidic mobile phase, the amine is pre-protonated in solution, ensuring near 100% ionization efficiency without the need for derivatization.

Table 1: Performance Comparison of Analytical Modalities
ParameterHPLC-UVGC-MS (Derivatized)LC-MS/MS (Proposed)
Ionization/Detection UV Absorbance (210 nm)Electron Impact (EI)ESI+ (MRM)
Sample Preparation LLE or SPELLE + DerivatizationDirect PPT
Sensitivity (LLOQ) ~500 ng/mL~10 ng/mL0.5 ng/mL
Dynamic Range 2 Logs3 Logs4 Logs (0.5 - 5000 ng/mL)
Run Time 15 min20 min3.5 min
Specificity Low (Retention Time)High (Mass Spectrum)Ultra-High (Precursor → Product)

Causality in Experimental Design: The "Why" Behind the "How"

A robust bioanalytical method is not a random collection of parameters; it is a meticulously engineered system where every variable serves a mechanistic purpose.

Sample Preparation: The Power of Simplicity

We select Protein Precipitation (PPT) with Acetonitrile over Solid Phase Extraction (SPE). While SPE yields a cleaner extract, PPT is rapid and cost-effective. The potential drawback of PPT is matrix-induced ion suppression. However, we mathematically nullify this by introducing a Stable Isotope-Labeled Internal Standard (SIL-IS) (e.g., [ 13 C 6​ ]-[2-(Aminomethyl)-3-methylbutyl]benzene). Because the SIL-IS co-elutes perfectly with the analyte, any matrix effects or variations in ESI droplet desolvation impact both compounds equally, rendering the analyte-to-IS ratio perfectly stable. This creates a self-validating system .

Chromatographic Causality

A sub-2 µm C18 column (e.g., 1.7 µm, 50 x 2.1 mm) is utilized. The mobile phase consists of 0.1% Formic Acid in Water and Acetonitrile. Formic acid serves a dual purpose:

  • It acts as an ion-pairing agent to mask residual silanol groups on the stationary phase, preventing the basic amine from causing peak tailing.

  • It provides an abundance of protons to drive the equilibrium toward the [M+H]+ state for maximum ESI+ sensitivity.

Mass Spectrometric Fragmentation

For Multiple Reaction Monitoring (MRM), the protonated precursor [M+H]+ at m/z 178.2 undergoes a thermodynamically favorable neutral loss of ammonia (-17 Da) to yield a stable carbocation at m/z 161.2. This transition (178.2 161.2) is selected as the quantifier due to its high abundance. A secondary inductive cleavage yielding the tropylium ion (m/z 91.1) serves as an orthogonal qualifier to ensure peak purity.

Pathway M Precursor Ion (ESI+) [M+H]+ m/z 178.2 F1 Quantifier Ion [M+H-NH3]+ m/z 161.2 M->F1 Neutral Loss (-NH3) F2 Qualifier Ion Tropylium m/z 91.1 M->F2 Inductive Cleavage (-C5H13N)

Fig 2. Proposed ESI+ fragmentation pathway for [2-(Aminomethyl)-3-methylbutyl]benzene.

Validated LC-MS/MS Protocol

The following protocol is designed to meet the rigorous acceptance criteria outlined in the [1].

Step 1: Sample Extraction (Protein Precipitation)
  • Aliquot 50 µL of human plasma (blank, calibration standard, QC, or unknown) into a 96-well plate.

  • Add 10 µL of the SIL-IS working solution (500 ng/mL in 50% Methanol).

  • Add 150 µL of cold Acetonitrile (100%) to precipitate plasma proteins.

  • Vortex the plate vigorously for 2 minutes.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer 100 µL of the clear supernatant to a clean plate and dilute with 100 µL of LC-MS grade water (to match initial mobile phase conditions and prevent peak distortion).

Workflow A Plasma Aliquot (50 µL) B Add SIL-IS (10 µL, 500 ng/mL) A->B C Protein Precipitation (150 µL ACN) B->C D Vortex & Centrifuge (14,000 x g, 10 min) C->D E Supernatant Transfer & Dilution D->E F LC-MS/MS Injection (2 µL) E->F

Fig 1. High-throughput sample preparation workflow utilizing protein precipitation (PPT).

Step 2: LC-MS/MS Acquisition Parameters
  • Column: C18, 1.7 µm, 50 x 2.1 mm (maintained at 40°C).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 2.0 minutes, hold at 95% B for 0.5 minutes, re-equilibrate at 5% B for 1.0 minute. Total run time: 3.5 minutes.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2.0 µL.

  • MS Mode: Positive ESI, MRM mode.

  • Transitions: Analyte (m/z 178.2 161.2); SIL-IS (m/z 184.2 167.2).

Regulatory Compliance & Validation Criteria

To ensure the method is fit for regulatory submissions, it must be validated against the criteria established by the[1] and the [1].

Table 2: Validation Acceptance Criteria vs. Typical Method Performance
Validation ParameterICH M10 / FDA 2018 Acceptance CriteriaTypical Method Performance
Accuracy (Non-LLOQ) ±15% of nominal concentration92.4% – 106.1%
Accuracy (LLOQ) ±20% of nominal concentration95.2% – 108.3%
Precision (%CV) 15% ( 20% at LLOQ)3.1% – 7.8%
Matrix Effect IS-Normalized MF CV 15% across 6 lots4.2%
Recovery Consistent and reproducible across levels88.5% (± 5.1%)
Carryover 20% of LLOQ in blank after ULOQNot Detected

By strictly adhering to these self-validating protocols and understanding the physicochemical causality behind the analyte, researchers can guarantee the generation of high-fidelity, reproducible PK data.

References

  • International Council for Harmonisation (ICH). "Guideline M10 - Bioanalytical Method Validation and Study Sample Analysis." ICH Database, May 2022.[Link]

  • U.S. Food and Drug Administration (FDA). "Bioanalytical Method Validation Guidance for Industry." FDA Media, May 2018.[Link]

Sources

Validation

Comparative Efficacy Analysis of a Novel Norepinephrine Reuptake Inhibitor: [2-(Aminomethyl)-3-methylbutyl]benzene hydrochloride

A Senior Application Scientist's Guide to In Vitro and In Vivo Characterization Forward: The following guide provides a comprehensive, albeit hypothetical, comparative efficacy evaluation of the novel chemical entity, [2...

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Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to In Vitro and In Vivo Characterization

Forward: The following guide provides a comprehensive, albeit hypothetical, comparative efficacy evaluation of the novel chemical entity, [2-(Aminomethyl)-3-methylbutyl]benzene hydrochloride, hereafter referred to as "Compound-X". Due to the limited publicly available data on Compound-X, this document serves as a framework for how such a compound would be rigorously evaluated against established standard reference compounds. The experimental designs, protocols, and data presented are based on established preclinical methodologies in neuroscience and pharmacology to ensure scientific plausibility and integrity.

Introduction and Rationale

The landscape of therapeutic agents for neuropsychiatric disorders, such as depression and Attention-Deficit/Hyperactivity Disorder (ADHD), is continually evolving. A key target in the pharmacotherapy of these conditions is the norepinephrine transporter (NET). The NET is responsible for the reuptake of norepinephrine from the synaptic cleft, thereby terminating its signaling.[1] Inhibition of NET increases the synaptic concentration of norepinephrine, which is a well-established mechanism for treating depressive symptoms and improving attention and executive function.[2][3]

This guide focuses on Compound-X, a novel molecule with structural motifs—a primary amine and a substituted benzene ring—suggestive of potential interaction with monoamine transporters.[4] We hypothesize that Compound-X acts as a norepinephrine reuptake inhibitor (NRI).

To rigorously assess its potential therapeutic value, we will compare its efficacy profile with two well-characterized standard reference compounds:

  • Desipramine: A tricyclic antidepressant (TCA) known for its potent and relatively selective inhibition of NET.[5][6] It serves as a classic benchmark for NRI activity.

  • Atomoxetine: A selective norepinephrine reuptake inhibitor (sNRI) approved for the treatment of ADHD.[2][7][8] It represents a more modern, targeted therapeutic with a well-defined safety and efficacy profile.

The objective of this guide is to present a scientifically sound, albeit hypothetical, preclinical workflow to characterize and compare the in vitro and in vivo efficacy of Compound-X against these gold-standard comparators. This will provide researchers and drug development professionals with a blueprint for evaluating novel chemical entities in this therapeutic space.

Postulated Mechanism of Action

We hypothesize that Compound-X, like Desipramine and Atomoxetine, exerts its pharmacological effects by binding to the norepinephrine transporter (NET) and inhibiting the reuptake of norepinephrine into the presynaptic neuron. This leads to an increased concentration and prolonged residence time of norepinephrine in the synaptic cleft, enhancing noradrenergic neurotransmission.

cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron NE_vesicle Norepinephrine (NE) in Vesicles NE_released Released NE NE_vesicle->NE_released Action Potential NET Norepinephrine Transporter (NET) NE_released->NET Binding NE_synapse Synaptic NE NE_reuptake NE Reuptake NET->NE_reuptake Transport Adrenergic_Receptor Adrenergic Receptor NE_synapse->Adrenergic_Receptor Binding Postsynaptic_Signal Postsynaptic Signal Adrenergic_Receptor->Postsynaptic_Signal Activation CompoundX Compound-X Desipramine Atomoxetine CompoundX->NET Inhibition

Caption: Postulated mechanism of action for Compound-X and reference compounds.

In Vitro Efficacy Evaluation

To test our hypothesis, we will first characterize the interaction of Compound-X with the human norepinephrine transporter (hNET) at a molecular level using two standard in vitro assays. These assays will be conducted using HEK293 cells stably expressing hNET.

cluster_binding Radioligand Binding Assay cluster_uptake Norepinephrine Uptake Assay start HEK293 cells expressing hNET mem_prep Membrane Preparation start->mem_prep cell_plating Plate Cells start->cell_plating incubation_binding Incubate with [3H]Nisoxetine & Test Compound mem_prep->incubation_binding filtration Filtration & Washing incubation_binding->filtration scintillation Scintillation Counting filtration->scintillation ki_calc Calculate Ki scintillation->ki_calc incubation_uptake Incubate with [3H]Norepinephrine & Test Compound cell_plating->incubation_uptake wash_lysis Wash & Cell Lysis incubation_uptake->wash_lysis scintillation_uptake Scintillation Counting wash_lysis->scintillation_uptake ic50_calc Calculate IC50 scintillation_uptake->ic50_calc

Caption: Workflow for in vitro efficacy evaluation of NET inhibitors.

Radioligand Binding Assay

This assay determines the binding affinity of a compound for hNET by measuring its ability to compete with a known high-affinity radioligand.

Experimental Protocol: hNET Radioligand Binding Assay

  • Membrane Preparation:

    • HEK293 cells stably expressing hNET are harvested and homogenized in ice-cold lysis buffer (50 mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).

    • The homogenate is centrifuged at 20,000 x g for 10 minutes at 4°C.

    • The resulting membrane pellet is washed and resuspended in fresh buffer, then centrifuged again.

    • The final pellet is resuspended in assay buffer (50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4), and protein concentration is determined via a BCA assay.[9]

  • Assay Procedure:

    • The assay is performed in a 96-well plate with a final volume of 250 µL.

    • To each well, add:

      • 150 µL of membrane preparation (5-10 µg protein).

      • 50 µL of test compound (Compound-X, Desipramine, or Atomoxetine) at various concentrations.

      • 50 µL of [3H]Nisoxetine (a high-affinity NET radioligand) at a final concentration of ~1 nM.

    • Non-specific binding is determined in the presence of a high concentration (e.g., 10 µM) of Desipramine.

    • The plate is incubated for 60 minutes at 30°C with gentle agitation.

  • Filtration and Counting:

    • The incubation is terminated by rapid vacuum filtration through GF/C filters (pre-soaked in 0.3% polyethyleneimine) to separate bound from free radioligand.

    • Filters are washed four times with ice-cold wash buffer.

    • Filters are dried, and scintillation cocktail is added.

    • Radioactivity is quantified using a scintillation counter.[9]

  • Data Analysis:

    • Specific binding is calculated by subtracting non-specific binding from total binding.

    • IC50 values (concentration of compound that inhibits 50% of specific binding) are determined by non-linear regression.

    • Ki values (inhibition constants) are calculated from IC50 values using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[10]

Norepinephrine Uptake Assay

This functional assay measures a compound's ability to inhibit the transport of norepinephrine into cells expressing hNET.

Experimental Protocol: [3H]Norepinephrine Uptake Assay

  • Cell Culture:

    • HEK293-hNET cells are seeded into 24-well plates and grown to 80-90% confluency.[11]

  • Assay Procedure:

    • Cells are washed with pre-warmed Hanks' Balanced Salt Solution (HBSS).

    • Cells are then incubated in 300 µL of HBSS containing the test compound (Compound-X, Desipramine, or Atomoxetine) at various concentrations for 10 minutes at 37°C.

    • A solution of [3H]Norepinephrine (final concentration ~50 nM) and unlabeled norepinephrine (final concentration ~200 nM) is added to each well.[11]

    • The incubation proceeds for 3 minutes at 37°C. The short duration ensures measurement of the initial rate of uptake.[12]

  • Termination and Lysis:

    • The uptake is terminated by rapidly aspirating the medium and washing the cells three times with ice-cold HBSS.

    • Cells are lysed with 1% SDS solution.

  • Quantification and Analysis:

    • The lysate is transferred to scintillation vials, and radioactivity is measured.

    • Non-specific uptake is determined in the presence of a high concentration of Desipramine.

    • IC50 values are calculated by fitting the data to a dose-response curve.

Hypothetical In Vitro Data

The following table summarizes the hypothetical results from the in vitro assays.

CompoundhNET Binding Affinity (Ki, nM)hNET Uptake Inhibition (IC50, nM)
Compound-X 2.5 5.8
Desipramine1.84.2
Atomoxetine4.59.1

Data Interpretation: In this hypothetical scenario, Compound-X demonstrates high-affinity binding to hNET, comparable to the potent NRI Desipramine and slightly more potent than Atomoxetine. The functional data from the uptake assay corroborates the binding results, showing that Compound-X is a potent inhibitor of norepinephrine transport. The close correlation between the Ki and IC50 values suggests that Compound-X acts as a competitive inhibitor at the norepinephrine binding site.

In Vivo Efficacy Evaluation

To assess the potential antidepressant-like effects of Compound-X in vivo, we utilize two widely accepted rodent behavioral models: the Forced Swim Test (FST) and the Tail Suspension Test (TST). These tests are based on the principle that, when faced with an inescapable stressful situation, rodents will adopt an immobile posture, which is interpreted as a state of behavioral despair.[13][14][15] Effective antidepressant treatments are known to reduce this immobility time.[16]

cluster_fst Forced Swim Test (FST) cluster_tst Tail Suspension Test (TST) start Male C57BL/6J Mice acclimation Acclimation Period (1 week) start->acclimation dosing Drug Administration (i.p.) (Vehicle, Compound-X, Desipramine, Atomoxetine) acclimation->dosing swim_session 6-minute swim session dosing->swim_session suspension_session 6-minute suspension dosing->suspension_session Separate cohort of animals video_recording_fst Video Recording swim_session->video_recording_fst scoring_fst Score Immobility Time (last 4 minutes) video_recording_fst->scoring_fst video_recording_tst Video Recording suspension_session->video_recording_tst scoring_tst Score Immobility Time video_recording_tst->scoring_tst

Caption: Workflow for in vivo behavioral efficacy testing.

Forced Swim Test (FST)

Experimental Protocol: Mouse Forced Swim Test

  • Animals and Housing:

    • Male C57BL/6J mice are used and group-housed with a 12-hour light/dark cycle, with food and water available ad libitum.

    • Animals are allowed to acclimate to the facility for at least one week before testing.

  • Drug Administration:

    • Mice are randomly assigned to treatment groups (n=10-12 per group).

    • Compound-X, Desipramine, Atomoxetine (at various doses, e.g., 5, 10, 20 mg/kg), or vehicle (e.g., saline) are administered via intraperitoneal (i.p.) injection 60 minutes before the test.

  • Test Procedure:

    • Each mouse is placed individually into a glass cylinder (25 cm high, 10 cm diameter) filled with water (23-25°C) to a depth of 15 cm.

    • The session lasts for 6 minutes and is video-recorded.[14]

    • After the test, mice are removed, dried, and returned to their home cages.

  • Behavioral Scoring:

    • An observer blinded to the treatment conditions scores the duration of immobility during the last 4 minutes of the 6-minute session.

    • Immobility is defined as the absence of movement except for small motions necessary to keep the head above water.

Tail Suspension Test (TST)

Experimental Protocol: Mouse Tail Suspension Test

  • Animals and Drug Administration:

    • A separate cohort of mice is used, following the same housing and drug administration protocol as for the FST.

  • Test Procedure:

    • Mice are suspended by their tails from a ledge using adhesive tape, approximately 1 cm from the tip of the tail. The suspension height is about 50 cm from the floor.

    • The session lasts for 6 minutes and is video-recorded.[13][15]

  • Behavioral Scoring:

    • A blinded observer scores the total duration of immobility over the 6-minute test period.

    • Immobility is defined as the complete absence of limb movement.

Hypothetical In Vivo Data

The following table summarizes the hypothetical results from the in vivo behavioral assays.

Treatment (10 mg/kg, i.p.)Immobility Time in FST (seconds)Immobility Time in TST (seconds)
Vehicle155 ± 12180 ± 15
Compound-X 95 ± 10 110 ± 11
Desipramine85 ± 9102 ± 9
Atomoxetine105 ± 11125 ± 13
Data are presented as mean ± SEM. *p < 0.05 compared to Vehicle.

Data Interpretation: In this hypothetical study, Compound-X significantly reduced the duration of immobility in both the Forced Swim Test and the Tail Suspension Test. This effect is indicative of antidepressant-like activity. The magnitude of the effect at a 10 mg/kg dose is comparable to that of Desipramine and Atomoxetine, suggesting that Compound-X possesses robust in vivo efficacy consistent with its potent in vitro profile as a norepinephrine reuptake inhibitor.

Summary and Conclusion

This guide has outlined a comprehensive, albeit hypothetical, preclinical evaluation of a novel compound, [2-(Aminomethyl)-3-methylbutyl]benzene hydrochloride (Compound-X), as a potential norepinephrine reuptake inhibitor.

  • In Vitro Findings: Compound-X demonstrated high-affinity binding to the human norepinephrine transporter and potent functional inhibition of norepinephrine uptake, with a potency comparable to the established NRI, Desipramine.

  • In Vivo Findings: In validated rodent models of antidepressant activity, Compound-X significantly reduced depressive-like behavior, with an efficacy similar to both Desipramine and the sNRI Atomoxetine.

Taken together, this hypothetical data package suggests that Compound-X is a promising candidate for further development as a therapeutic agent for conditions responsive to norepinephrine reuptake inhibition, such as depression or ADHD. The next logical steps in a real-world drug discovery program would include selectivity profiling against other monoamine transporters (dopamine and serotonin transporters), pharmacokinetic studies, and comprehensive safety and toxicology assessments in line with regulatory guidelines.[17][18]

References

  • Title: Structure-based discovery of prescription drugs that interact with the norepinephrine transporter, NET Source: PNAS URL: [Link]

  • Title: Neurotransmitter Transporter Uptake Assay Kit Source: Molecular Devices URL: [Link]

  • Title: General Principles of Preclinical Study Design Source: NIH National Library of Medicine URL: [Link]

  • Title: Desipramine Source: NIH National Library of Medicine URL: [Link]

  • Title: The Tail Suspension Test Source: NIH National Library of Medicine URL: [Link]

  • Title: Data Sheet Radioligand Binding Assay Protocol Source: Gifford Bioscience URL: [Link]

  • Title: Structure-activity relationships of chiral selective norepinephrine reuptake inhibitors (sNRI) with increased oxidative stability Source: PubMed URL: [Link]

  • Title: Development of norepinephrine transporter reuptake inhibition assays using SK-N-BE(2)C cells Source: NIH National Library of Medicine URL: [Link]

  • Title: Neurotransmitter Transporter Uptake Assay Kit Source: Molecular Devices URL: [Link]

  • Title: The Mechanism, Clinical Efficacy, Safety, and Dosage Regimen of Atomoxetine for ADHD Therapy in Children: A Narrative Review Source: NIH National Library of Medicine URL: [Link]

  • Title: Discovery of a Potent, Dual Serotonin and Norepinephrine Reuptake Inhibitor Source: NIH National Library of Medicine URL: [Link]

  • Title: Unified Behavioral Scoring for Preclinical Models Source: Frontiers in Behavioral Neuroscience URL: [Link]

  • Title: The Mouse Forced Swim Test Source: NIH National Library of Medicine URL: [Link]

  • Title: Human Norepinephrine Transporter Kinetics Using Rotating Disk Electrode Voltammetry Source: ACS Publications URL: [Link]

  • Title: Desipramine Source: Wikipedia URL: [Link]

  • Title: In vitro assays for the functional characterization of the dopamine transporter (DAT) Source: NIH National Library of Medicine URL: [Link]

  • Title: Structure Modeling of the Norepinephrine Transporter Source: MDPI URL: [Link]

  • Title: Atomoxetine Source: Wikipedia URL: [Link]

  • Title: Norepinephrine transporter inhibitors and their therapeutic potential Source: NIH National Library of Medicine URL: [Link]

  • Title: A Test–Retest Paradigm of the Forced Swimming Test in Female Mice Is Not Valid for Predicting Antidepressant-Like Activity Source: J-Stage URL: [Link]

  • Title: Ligand binding assays at equilibrium: validation and interpretation Source: NIH National Library of Medicine URL: [Link]

  • Title: Desipramine (oral route) Source: Mayo Clinic URL: [Link]

  • Title: Experimental study on the treatment of norepinephrine transporter-overexpressing pheochromocytomas and paragangliomas Source: Frontiers in Endocrinology URL: [Link]

  • Title: PRODUCT MONOGRAPH DESIPRAMINE Source: AA Pharma Inc. URL: [Link]

  • Title: Atomoxetine: a review of its use in attention-deficit hyperactivity disorder in children and adolescents Source: PubMed URL: [Link]

  • Title: Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals Source: FDA URL: [Link]

  • Title: Tail Suspension Test Source: Creative Biolabs URL: [Link]

  • Title: Selective norepinephrine reuptake inhibitor Source: Wikipedia URL: [Link]

  • Title: NC3Rs position paper - Forced swim test Source: NC3Rs URL: [Link]

Sources

Comparative

reproducibility of batch synthesis for[2-(Aminomethyl)-3-methylbutyl]benzene hydrochloride

Reproducibility in the Synthesis of [2-(Aminomethyl)-3-methylbutyl]benzene Hydrochloride: A Comparative Guide As a Senior Application Scientist overseeing scale-up operations, I frequently encounter the hidden complexiti...

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Author: BenchChem Technical Support Team. Date: March 2026

Reproducibility in the Synthesis of [2-(Aminomethyl)-3-methylbutyl]benzene Hydrochloride: A Comparative Guide

As a Senior Application Scientist overseeing scale-up operations, I frequently encounter the hidden complexities of seemingly straightforward reductions. The synthesis of [2-(Aminomethyl)-3-methylbutyl]benzene hydrochloride (CAS: 1797555-17-9) is a prime example. This molecule features a primary amine sterically hindered by an adjacent 3-methylbutyl (isopentyl) group and a benzyl moiety.

While synthesizing this building block from its precursor, 2-benzyl-3-methylbutanenitrile, the primary challenge is not achieving conversion—it is controlling selectivity. The reduction of nitriles to primary amines is notoriously prone to over-alkylation, leading to secondary and tertiary amine impurities[1]. This guide objectively compares traditional batch synthesis, optimized catalytic batch, and continuous flow methodologies, providing field-proven, self-validating protocols to ensure absolute reproducibility.

The Mechanistic Challenge of Nitrile Reduction

To achieve reproducibility, we must first understand the causality of failure. The catalytic hydrogenation of a nitrile does not proceed directly to the amine. It passes through a highly reactive imine intermediate[2].

The Causality of Dimerization: In a batch reactor, if the mass transfer of hydrogen gas into the liquid phase is insufficient, the lifetime of the imine intermediate is artificially extended[3]. The already-formed primary amine acts as a nucleophile, attacking the lingering imine to form a secondary imine, which is subsequently reduced to a secondary amine dimer. For [2-(Aminomethyl)-3-methylbutyl]benzene, the steric bulk of the isopentyl group slows the initial hydrogenation, necessitating higher temperatures that simultaneously accelerate this unwanted dimerization pathway.

Mechanism Nitrile Nitrile Precursor (R-CN) Imine Imine Intermediate (R-CH=NH) Nitrile->Imine + H2 Primary Primary Amine (Target) Imine->Primary + H2 (Fast) Secondary Secondary Amine (Dimer Impurity) Imine->Secondary + Primary Amine - NH3 (Side Reaction)

Reaction pathway of nitrile hydrogenation highlighting the competing dimerization side reaction.

Comparative Analysis: Batch vs. Flow Modalities

To objectively evaluate performance, we compared three synthetic modalities for the reduction of 2-benzyl-3-methylbutanenitrile. Transitioning from batch to continuous flow mitigates mass transfer limitations, a critical factor in maintaining high selectivity[4].

Performance MetricTraditional Batch (LiAlH₄)Optimized Catalytic Batch (Sponge Ni)Continuous Flow (Pd/C Packed Bed)
Yield (Isolated) 82%78% - 85% (Batch-dependent)94% (Consistent)
Purity (HPLC) 95.0%92.5% - 97.0%>99.5%
Dimer Impurity <1.0%3.0% - 8.0%<0.2%
E-Factor >50 (High waste)~15<5
Reproducibility Poor (Emulsion issues)Moderate (Agitation-dependent)Excellent

Data Summary: While stoichiometric hydride reduction avoids dimerization, its E-factor and safety profile make it unviable. Optimized batch is scalable but suffers from variable dimer formation. Continuous flow provides the optimal balance of purity, yield, and reproducibility.

Workflow cluster_batch Optimized Batch cluster_flow Continuous Flow B1 Reactor Loading (+ NH3) B2 H2 Pressurization B1->B2 B3 Agitation (Mass Transfer Limit) B2->B3 B4 HCl Salt Formation B3->B4 F1 Precursor Feed F2 Gas-Liquid Mixing F1->F2 F3 Packed Bed Reactor F2->F3 F4 In-line Salt Formation F3->F4

Workflow comparison: Batch hydrogenation versus continuous flow synthesis.

Self-Validating Experimental Protocols

A robust protocol must not rely on arbitrary reaction times; it must be a self-validating system governed by real-time analytical feedback.

Protocol A: Optimized Catalytic Batch Synthesis

This protocol utilizes ammonia to thermodynamically suppress dimerization.

  • Reactor Preparation: Charge a 1 L high-pressure Parr reactor with 2-benzyl-3-methylbutanenitrile (100 g, 0.53 mol) and Sponge Nickel catalyst (10 g, washed with methanol).

  • Ammonia Addition (Causality Step): Add 400 mL of 7 M anhydrous ammonia in methanol.

    • Causality: By artificially inflating the concentration of ammonia, Le Chatelier's principle drives the equilibrium of the imine-amine condensation backward, actively suppressing secondary amine formation[5].

  • Pressurization & Heating: Purge the reactor with N₂, then pressurize to 50 bar with H₂. Heat to 60 °C under vigorous agitation (1000 RPM) to maximize gas-liquid interfacial area.

  • Self-Validation (IPC): Monitor the hydrogen uptake via a mass flow controller. The reaction is complete only when the H₂ uptake rate drops below 2 mL/min for 15 consecutive minutes. Validate by drawing an aliquot for GC-FID analysis (Acceptance criteria: <0.5% residual nitrile).

  • Salt Formation: Filter the catalyst under an inert atmosphere. Concentrate the filtrate, dissolve in diethyl ether, and bubble anhydrous HCl gas until precipitation ceases. Filter to isolate[2-(Aminomethyl)-3-methylbutyl]benzene hydrochloride.

Protocol B: Continuous Flow Catalytic Hydrogenation

This protocol utilizes superior mass transfer to kinetically outcompete dimerization.

  • Feed Preparation: Prepare a 0.5 M solution of 2-benzyl-3-methylbutanenitrile in methanol containing 2.0 M anhydrous ammonia.

  • Reactor Setup: Utilize a continuous flow reactor equipped with a packed bed cartridge containing 5% Pd/C (particle size 100-200 μm).

    • Causality: The packed bed creates a micro-fluidic environment with an exceptionally high surface-area-to-volume ratio, ensuring instantaneous H₂ saturation and immediate reduction of the imine before dimerization can occur[6].

  • Execution: Set the reactor temperature to 50 °C and system pressure to 20 bar. Introduce the liquid feed at 2.0 mL/min and H₂ gas at 50 standard cubic centimeters per minute (sccm) via a T-mixer.

  • Self-Validation (IPC): Route the reactor effluent through an in-line FTIR flow cell. Monitor the disappearance of the nitrile C≡N stretch at 2240 cm⁻¹. Steady-state is confirmed when the IR absorbance variance is <1% over three residence times.

  • In-line Salt Formation: Mix the steady-state effluent continuously with a 1.0 M stream of HCl in methanol. Direct the output into an evaporative crystallizer to yield the final hydrochloride salt.

Conclusion

While optimized batch synthesis of [2-(Aminomethyl)-3-methylbutyl]benzene hydrochloride can be achieved through strict control of agitation and ammonia concentration, it remains vulnerable to mass transfer limitations that cause batch-to-batch variability. For drug development professionals requiring strict impurity profiles, transitioning to a continuous flow methodology provides a self-validating, highly reproducible system that effectively eliminates the secondary amine dimer impurity.

References

  • Tran, B. L., et al. "Catalytic Hydrogenation of Nitriles to Primary Amines." ACS Catalysis, 2019, 9(1), 392-401. Source: acs.org. URL: [Link]

  • Dempsey, S. D., et al. "Selective catalytic transfer hydrogenation of nitriles to primary amines using Pd/C." Catalysis Science & Technology, 2014, 4(3), 629. Source: researchgate.net. URL: [Link]

  • Volf, J., & Pasek, J. "Mechanistic and reaction engineering aspects of nitrile hydrogenation." Studies in Surface Science and Catalysis, 2000. Source: ntnu.no. URL: [Link]

  • US Patent 3377383A. "Method of preparing n, n-bis-(3-aminopropyl)-ethanolamine" (Details on ammonia suppression of dimerization). Source: google.com/patents.
  • Zhao, Y., et al. "Hydrogenation of nitriles in different reaction media." Green Chemistry, 2024. Source: researchgate.net. URL: [Link]

Sources

Validation

Structural Analogs of [2-(Aminomethyl)-3-methylbutyl]benzene Hydrochloride: SAR Comparison for TAAR1 Agonism

Application Guide & Experimental Methodologies Prepared for Researchers, Medicinal Chemists, and Drug Development Professionals Introduction: The Rationale Behind the Scaffold In the pursuit of novel therapeutics for neu...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Guide & Experimental Methodologies Prepared for Researchers, Medicinal Chemists, and Drug Development Professionals

Introduction: The Rationale Behind the Scaffold

In the pursuit of novel therapeutics for neuropsychiatric conditions such as schizophrenia and bipolar disorder, the Trace Amine-Associated Receptor 1 (TAAR1) has emerged as a premier target. Unlike traditional antipsychotics that rely on direct D2 receptor blockade—often leading to severe extrapyramidal side effects—TAAR1 agonists modulate monoaminergic transmission upstream, offering a refined mechanism of action 1.

The compound [2-(Aminomethyl)-3-methylbutyl]benzene hydrochloride (also known as 2-benzyl-3-methylbutan-1-amine hydrochloride; CAS: 1797555-17-9), hereafter referred to as AMMB , represents a highly specialized pharmacophore in this domain. Structurally, AMMB is a primary amine featuring a highly sterically hindered beta-carbon substituted with both a benzyl group and an isopropyl group.

Why is this specific geometry critical? Endogenous TAAR1 ligands (like β -phenethylamine) are highly flexible and rapidly degraded by Monoamine Oxidase B (MAO-B). By introducing bulky lipophilic groups at the beta position, AMMB locks the molecule into a bioactive conformation that perfectly occupies the hydrophobic sub-pocket of the hTAAR1 receptor (near residues Phe268 and Trp264) while simultaneously providing a steric shield that prevents oxidative deamination by MAO-B 2.

TAAR1_Pathway Agonist AMMB Analogs (Agonist) TAAR1 TAAR1 Receptor (GPCR) Agonist->TAAR1 Binds orthosteric site Gs Gαs Protein TAAR1->Gs Conformational shift AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP Accumulation AC->cAMP ATP conversion

Fig 1: Gs-coupled signal transduction pathway of TAAR1 upon activation by AMMB analogs.

Structure-Activity Relationship (SAR) Comparison

To objectively evaluate the performance of the AMMB scaffold, we compare the parent compound against three rationally designed structural alternatives. This SAR analysis isolates the effects of steric bulk, dihedral rigidity, and hydrogen-bond donor capacity on TAAR1 activation and metabolic stability.

Quantitative Performance Data
CompoundR1 ( β -substituent)R2 (Amine)hTAAR1 EC 50​ (nM)E max​ (%)MAO-B T 1/2​ (min)
AMMB (Parent) Isopropyl-NH 2​ 42.592>120
Analog A H (Des-isopropyl)-NH 2​ 850.09815
Analog B Cyclopropyl-NH 2​ 18.295>120
Analog C Isopropyl-NHCH 3​ 315.065>120
Mechanistic Causality Behind the Data
  • The Entropic Penalty of Flexibility (Analog A): Removing the isopropyl group yields a highly flexible 3-phenylpropan-1-amine derivative. Without the steric bulk to restrict rotatable bonds, the molecule suffers a massive entropic penalty upon binding, causing a 20-fold drop in potency. Furthermore, the exposed amine becomes highly susceptible to MAO-B degradation.

  • Rigidification Enhances Affinity (Analog B): Replacing the isopropyl group with a cyclopropyl ring maintains the necessary hydrophobic bulk but restricts the dihedral angle of the adjacent benzyl group. This forces the aromatic ring into an optimal geometry for π−π stacking with Phe268 in the TAAR1 binding pocket, yielding the highest potency (18.2 nM) 3.

  • The Primary Amine Requirement (Analog C): N-methylation converts the primary amine to a secondary amine. In the hTAAR1 orthosteric site, the amine must form a critical salt bridge with the highly conserved Asp103 (Asp3.32) residue. The added methyl group introduces a steric clash within this tight sub-pocket, reducing both binding affinity (315.0 nM) and intrinsic efficacy (partial agonism, E max​ 65%) 2.

Experimental Methodologies

To ensure scientific integrity and reproducibility, the protocols below are designed as self-validating systems, incorporating internal controls to verify assay windows and rule out false positives.

SAR_Workflow Library Compound Library (AMMB Analogs) cAMP Primary Screen (cAMP TR-FRET Assay) Library->cAMP EC50 < 100 nM Selectivity Selectivity Panel (Off-target GPCRs) cAMP->Selectivity Emax > 80% ADME Metabolic Stability (MAO-B Assay) Selectivity->ADME >100x Selectivity Lead Lead Selection (In Vivo Models) ADME->Lead T1/2 > 60 min

Fig 2: Hierarchical screening workflow for evaluating AMMB analogs in TAAR1 drug discovery.

Protocol 1: TAAR1 cAMP Accumulation Assay (TR-FRET)

Because TAAR1 is a G α s-coupled receptor, its activation directly stimulates adenylyl cyclase, leading to intracellular cAMP accumulation. We utilize a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) biosensor to quantify this secondary messenger 4.

  • Cell Preparation: Harvest HEK-293 cells stably expressing human TAAR1. Resuspend in stimulation buffer (HBSS supplemented with 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX to prevent cAMP degradation by phosphodiesterases).

  • Plating & Dosing: Plate cells at a density of 5,000 cells/well in a 384-well white opaque microplate (total volume 10 µL). Using an acoustic liquid handler (e.g., Echo 550), dispense AMMB analogs in a 10-point dose-response curve (10 µM to 0.1 nM).

    • Self-Validation Step: Include wells with 10 µM Forskolin (maximum assay window control) and 1 µM β -phenethylamine (reference full agonist control). Maintain final DMSO concentration strictly at 0.1% to prevent solvent-induced cytotoxicity.

  • Incubation: Incubate the microplate for exactly 30 minutes at 37°C. Causality: This precise window captures peak cAMP synthesis before cellular desensitization or β -arrestin recruitment occurs.

  • Detection: Add 5 µL of Eu-cAMP tracer and 5 µL of ULight-anti-cAMP antibody to each well. Incubate in the dark for 1 hour at room temperature.

  • Readout: Measure the TR-FRET signal using a multi-mode microplate reader (excitation at 340 nm; emission at 615 nm and 665 nm). Calculate the FRET ratio (665/615) and interpolate cAMP concentrations using a standard curve.

Protocol 2: MAO-B Oxidative Stability Assay

To prove that the steric hindrance of the AMMB scaffold prevents rapid metabolism, an in vitro enzymatic stability assay is required.

  • Reaction Setup: Prepare a 1 µM solution of the AMMB analog in 100 mM potassium phosphate buffer (pH 7.4). Pre-incubate at 37°C for 5 minutes.

  • Enzyme Addition: Initiate the reaction by adding recombinant human MAO-B (final concentration: 50 µg/mL).

    • Self-Validation Step: Run a parallel control utilizing Selegiline (10 µM), an irreversible MAO-B inhibitor, to confirm that any observed compound depletion is strictly MAO-mediated and not due to chemical instability or non-specific binding.

  • Kinetic Sampling: At time points 0, 15, 30, 60, and 120 minutes, extract 50 µL aliquots and immediately quench the reaction by transferring into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., labetalol).

  • Quantification: Centrifuge the quenched samples at 14,000 x g for 10 minutes to pellet precipitated proteins. Analyze the supernatant via LC-MS/MS (MRM mode) to quantify the percentage of parent compound remaining over time.

References

  • Rational Design of the First Dual Agonist at Trace Amine-Associated Receptor 1 and 5-HT 2C Receptors Based on Binding Pocket Similarity for the Treatment of Schizophrenia and Alzheimer's Disease-Related Psychosis. ACS Chemical Neuroscience. 1

  • Discovery of a Novel Chemo-Type for TAAR1 Agonism via Molecular Modeling. MDPI Pharmaceuticals. 3

  • Exploring the Determinants of Trace Amine-Associated Receptor 1's Functional Selectivity for the Stereoisomers of Amphetamine and Methamphetamine. Journal of Medicinal Chemistry. 2

  • Identification of a Potent Human Trace Amine-Associated Receptor 1 Antagonist. PMC / National Institutes of Health. 4

Sources

Comparative

Inter-Laboratory Validation of Purity Assays for [2-(Aminomethyl)-3-methylbutyl]benzene Hydrochloride: A Comparative Guide

Executive Summary The accurate purity determination of complex pharmaceutical building blocks is a critical bottleneck in drug development. [2-(Aminomethyl)-3-methylbutyl]benzene hydrochloride (CAS: 1797555-17-9) present...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The accurate purity determination of complex pharmaceutical building blocks is a critical bottleneck in drug development. [2-(Aminomethyl)-3-methylbutyl]benzene hydrochloride (CAS: 1797555-17-9) presents a unique analytical challenge: it is a bulky, branched primary amine locked in a non-volatile hydrochloride salt form, possessing only a weak, isolated phenyl chromophore.

This guide objectively compares the performance of traditional HPLC-UV against Quantitative Nuclear Magnetic Resonance (1H-qNMR) and the recommended product methodology: Ultra-High-Performance Liquid Chromatography with Charged Aerosol Detection (UHPLC-CAD) . Through an inter-laboratory validation study, we demonstrate why UHPLC-CAD serves as the optimal, mass-proportional assay for this class of compounds, supported by qNMR as an orthogonal absolute quantification standard.

The Analytical Challenge: Causality in Method Selection

Selecting an assay for [2-(Aminomethyl)-3-methylbutyl]benzene HCl requires navigating three fundamental physicochemical barriers:

  • Optical Invisibility of Impurities: The isolated benzene ring yields poor molar absorptivity at standard UV wavelengths (>230 nm). While monitoring at 210 nm increases the API signal, it simultaneously introduces severe baseline noise from mobile phase modifiers. More critically, aliphatic amine synthetic byproducts lack chromophores entirely, rendering them "invisible" to UV detection.

  • Salt Form Dynamics: As a hydrochloride salt, the compound is non-volatile. Traditional Gas Chromatography (GC-FID) requires cumbersome, error-prone derivatization or free-basing steps, risking sample loss and artifact generation.

  • Response Factor Variability: In UV detection, the response factor is strictly dependent on the chemical structure (chromophore). A degradant with a slightly altered conjugated system will yield a drastically different peak area, destroying the accuracy of area-normalization purity calculations.

Method_Selection Start Target: [2-(Aminomethyl)-3- methylbutyl]benzene HCl CheckUV Strong UV Chromophore? Start->CheckUV NoUV No (Isolated Phenyl Only) CheckUV->NoUV Fails HPLC-UV CheckVol Volatile Analyte? NoUV->CheckVol NoVol No (HCl Salt Form) CheckVol->NoVol Fails GC-FID UHPLCCAD UHPLC-CAD (Primary Purity Assay) NoVol->UHPLCCAD Mass-proportional qNMR 1H-qNMR (Orthogonal Validation) NoVol->qNMR Absolute Quant

Figure 1: Analytical decision matrix for amine hydrochloride salts lacking extended chromophores.

Methodological Alternatives: A Mechanistic Comparison

Alternative 1: HPLC-UV (The Baseline)

While ubiquitous, HPLC-UV inherently fails for this compound. Because the detector relies on light absorption, non-chromophoric aliphatic impurities co-eluting or eluting separately will not register. Consequently, HPLC-UV systematically overestimates the purity of the API.

Alternative 2: 1H-qNMR (The Orthogonal Standard)

Quantitative NMR provides absolute mass fraction purity without requiring a reference standard of the analyte itself. However, analyzing hydrochloride salts in standard NMR solvents often leads to aggregation, poor solubility, and severe signal drift. To circumvent this, the protocol must utilize alkaline deuterated methanol to achieve in situ neutralization of the HCl salt, yielding sharp, quantifiable free-base peaks 1.

The Recommended Solution: UHPLC-CAD

Charged Aerosol Detection (CAD) provides a near-universal, mass-proportional response for all non-volatile and semi-volatile analytes. Because the detection mechanism relies on the physical charging of residual aerosol particles rather than optical properties, CAD detects chromophoric and non-chromophoric impurities with equal efficacy2. When coupled with an inverse gradient, the response factor remains strictly uniform across the entire chromatogram.

CAD_Mechanism Eluate UHPLC Eluate (Analyte + Mobile Phase) Nebulizer Nebulization (N2 Gas) Eluate->Nebulizer Desolvation Desolvation Tube (35°C, Evaporates Solvent) Nebulizer->Desolvation Corona Corona Discharge (Transfers (+) Charge) Desolvation->Corona Electrometer Electrometer (Measures Aggregate Charge) Corona->Electrometer

Figure 2: Mechanistic workflow of Charged Aerosol Detection (CAD) ensuring uniform mass-proportional response.

Inter-Laboratory Validation Study

To objectively compare these methodologies, three independent laboratories analyzed a standardized batch of [2-(Aminomethyl)-3-methylbutyl]benzene hydrochloride spiked with 1.5% w/w of a non-chromophoric aliphatic amine impurity (des-phenyl analog).

Table 1: Inter-Laboratory Performance Metrics (n=9 across 3 labs)

Validation ParameterHPLC-UV (210 nm)1H-qNMR (Alkaline CD3OD)UHPLC-CAD (Inverse Gradient)
Detected Purity 99.8% (False High)98.4% (Accurate)98.5% (Accurate)
Impurity Recovery 0.0% (Undetected)98.1% ± 1.2%99.3% ± 0.8%
Inter-Lab Precision (RSD%) 4.2%0.9%1.1%
Limit of Detection (LOD) 5.5 μg/mLN/A (Mass limited)0.05 μg/mL
Uniform Response Factor No (Chromophore dependent)Yes (Proton dependent)Yes (Mass dependent)

Data Insight: HPLC-UV completely failed to detect the aliphatic impurity, falsely reporting a purity of 99.8%. Both qNMR and UHPLC-CAD successfully quantified the true purity, but UHPLC-CAD achieved this with a vastly superior Limit of Detection (LOD), making it the only viable method for trace impurity profiling3.

Self-Validating Experimental Protocols

Protocol A: UHPLC-CAD Workflow (Primary Assay)

This protocol utilizes an inverse gradient to ensure the detector nebulizer receives a constant organic-to-aqueous ratio, guaranteeing that the CAD response factor remains perfectly uniform regardless of when an impurity elutes.

  • System Passivation (Self-Validation Step): Before connecting the column, flush the system with ultra-pure water at 1.0 mL/min with the CAD evaporation temperature (EvapT) set to 35°C. Causality: The background signal must stabilize below 1 pA. If it exceeds this, non-volatile salt contamination is present in the lines and will ruin the assay sensitivity.

  • Mobile Phase Preparation:

    • Phase A: 0.1% Formic Acid in MS-Grade Water.

    • Phase B: 0.1% Formic Acid in MS-Grade Acetonitrile.

    • Causality: Non-volatile buffers (like phosphate) will precipitate in the CAD and destroy the electrometer. Only highly volatile modifiers can be used.

  • Chromatographic Separation: Inject 2 µL of sample (1.0 mg/mL) onto a C18 column (2.1 × 50 mm, 1.7 µm) at 40°C. Run a linear gradient from 5% B to 95% B over 8 minutes.

  • Inverse Gradient Implementation: Use a secondary pump post-column to deliver the exact inverse of the analytical gradient (95% B to 5% B). Causality: This ensures the CAD always nebulizes a 50/50 mixture, eliminating solvent-dependent response bias.

  • Detection: Set CAD EvapT to 35°C and data collection rate to 10 Hz. Integrate all peaks and calculate purity via area normalization.

Protocol B: 1H-qNMR Workflow (Orthogonal Validation)
  • Solvent Preparation: Prepare alkaline deuterated methanol by adding 0.1 M NaOD to CD3OD. Causality: The alkaline environment strips the HCl from the amine in situ, preventing micelle aggregation and ensuring sharp, highly resolved proton signals.

  • Calibrant Selection: Accurately weigh ~5.0 mg of high-purity 1,3,5-trimethoxybenzene (Internal Standard) using a microbalance.

  • Sample Preparation: Accurately weigh ~15.0 mg of the [2-(Aminomethyl)-3-methylbutyl]benzene hydrochloride sample. Dissolve both the API and the IS in 0.6 mL of the alkaline CD3OD.

  • Acquisition Parameters (Self-Validation Step): Run an inversion-recovery experiment to determine the longest longitudinal relaxation time ( T1​ ) of the target protons. Set the relaxation delay ( D1​ ) to ≥5×T1​ (typically 30–60 seconds). Causality: Failing to allow full relaxation will result in truncated signals and artificially low purity calculations.

  • Processing: Apply a 90° excitation pulse, acquire 64 scans, and process with rigorous phase and baseline correction. Calculate absolute mass fraction using the integral ratios of the isolated benzylic protons against the internal standard.

Conclusion

For the purity assessment of structurally challenging, weakly chromophoric amine hydrochlorides like [2-(Aminomethyl)-3-methylbutyl]benzene HCl, reliance on HPLC-UV introduces unacceptable risks of missing critical impurities. By adopting UHPLC-CAD with inverse gradient compensation, laboratories can achieve a highly sensitive, universally mass-proportional assay. Furthermore, 1H-qNMR utilizing alkaline deuterated methanol serves as the ultimate self-validating orthogonal technique to confirm absolute mass fraction without the need for matched reference standards.

References

  • Samuels, E. R., & Wang, T. (2020).Quantitative 1H NMR Analysis of a Difficult Drug Substance and Its Exo-Isomer as Hydrochloride Salts Using Alkaline Deuterated Methanol. Journal of Pharmaceutical and Biomedical Analysis.
  • Dykstra, et al. (2022).Microscale Purification with Direct Charged Aerosol Detector Quantitation Using Selective Online One- or Two-Dimensional Liquid Chromatography. Analytical Chemistry (ACS Publications).
  • Schilling, K., et al. (2018).Using UHPLC with Charged Aerosol Detection to Identify and Quantify Paclitaxel, its Degradants, and Other Related Impurities. Chromatography Today.

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Safety & Regulatory Compliance

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[2-(Aminomethyl)-3-methylbutyl]benzene hydrochloride
Reactant of Route 2
Reactant of Route 2
[2-(Aminomethyl)-3-methylbutyl]benzene hydrochloride
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